2-Methylphenethylamine HCl
Description
The exact mass of the compound 2-(o-Tolyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylphenethylamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenethylamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZLKLLQGKKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55755-18-5 | |
| Record name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylphenethylamine Hydrochloride: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphenethylamine hydrochloride (2-MePEA HCl) is a substituted phenethylamine compound of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. As a positional isomer of other well-known phenethylamines, such as amphetamine and β-methylphenethylamine, it shares a core structure that imparts psychoactive potential. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of 2-Methylphenethylamine HCl, with a focus on its role as a trace amine-associated receptor 1 (TAAR1) agonist. Understanding these core characteristics is essential for its application as a research tool and for exploring its potential therapeutic applications. The 2-phenethylamine motif is prevalent in nature, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, which are crucial for mood, stress, and voluntary movement.[1]
Chemical and Physical Properties
2-Methylphenethylamine HCl is the hydrochloride salt of 2-methylphenethylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it more suitable for experimental use compared to its freebase form.[2] While specific experimental data for 2-Methylphenethylamine HCl is not extensively documented, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃N · HCl | N/A |
| Molecular Weight | 171.67 g/mol | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | [2] |
| Melting Point (°C) | Not specifically reported. For comparison, Phenethylamine HCl: 220-222 °C; β-Methylphenethylamine HCl: 123-124 °C. | [2][3] |
| Solubility | Expected to be soluble in water and alcohols. | [2] |
| pKa | Not specifically reported. For comparison, the pKa of phenethylamine is 9.83. | N/A |
Synthesis of 2-Methylphenethylamine Hydrochloride
The synthesis of 2-Methylphenethylamine HCl can be achieved through the reduction of the corresponding nitrile, 2-(2-methylphenyl)acetonitrile. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-(2-methylphenyl)acetonitrile
This protocol is adapted from established methods for the synthesis of related phenethylamines.[2]
Materials:
-
2-(2-methylphenyl)acetonitrile
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation: In a suitable high-pressure reaction vessel, dissolve 2-(2-methylphenyl)acetonitrile in anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Acidification: Add three molar equivalents of concentrated hydrochloric acid to the reaction mixture. This ensures the formation of the hydrochloride salt in situ.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen gas to the desired pressure.
-
Reaction: Heat and agitate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Work-up: After cooling and carefully venting the apparatus, filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The crude 2-Methylphenethylamine HCl will precipitate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 2-Methylphenethylamine HCl.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Pharmacology
The primary known pharmacological action of 2-Methylphenethylamine is its agonist activity at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including dopamine, norepinephrine, and serotonin.[5][6]
Mechanism of Action at TAAR1
Activation of TAAR1 by agonists like 2-Methylphenethylamine can lead to a reduction in the firing rate of dopaminergic neurons and an attenuation of dopamine release.[6][7] This is in contrast to the classical mechanism of action of amphetamine, which primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[8] The TAAR1 agonism of 2-Methylphenethylamine suggests a potential modulatory role in monoaminergic neurotransmission, which is a key area of investigation for novel treatments for neuropsychiatric disorders.[5][6]
Caption: Proposed signaling pathway of 2-Methylphenethylamine at TAAR1.
Comparison with Isomers
The position of the methyl group on the phenethylamine scaffold significantly influences pharmacological activity.
-
α-Methylphenethylamine (Amphetamine): A potent central nervous system stimulant that primarily acts as a monoamine releasing agent.[8]
-
β-Methylphenethylamine: Also a TAAR1 agonist, with stimulant properties.[2]
-
N-Methylphenethylamine: A naturally occurring trace amine and neuromodulator.[9]
Toxicology and Safety
Specific toxicological data for 2-Methylphenethylamine is limited. However, based on its chemical class, potential adverse effects are expected to be similar to other substituted phenethylamines.
General Phenethylamine Toxicology:
-
Sympathomimetic Effects: Tachycardia, hypertension, hyperthermia, and agitation.[10]
-
Serotonergic Effects: At higher doses or in combination with other serotonergic drugs, there is a risk of serotonin syndrome.
-
Hallucinogenic Potential: Some substituted phenethylamines, particularly the "2C" series, are known for their hallucinogenic properties.[10]
GHS Hazard Statements for 2-Methylphenethylamine (freebase): [4]
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Harmful to aquatic life with long-lasting effects.
It is crucial to handle 2-Methylphenethylamine HCl with appropriate personal protective equipment in a well-ventilated laboratory setting.
Analytical Methods
The analysis of 2-Methylphenethylamine HCl and its differentiation from positional isomers are critical for research and forensic applications.
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | A common method for the identification of phenethylamines. Derivatization may be necessary to improve the separation of isomers.[11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity, followed by highly specific mass-based detection. | Offers high sensitivity and selectivity for the quantification of phenethylamines in biological matrices without the need for derivatization.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | Essential for the structural elucidation and confirmation of synthesized 2-Methylphenethylamine HCl.[12] |
Research Applications
Given its activity as a TAAR1 agonist, 2-Methylphenethylamine HCl is a valuable tool for:
-
Probing the function of TAAR1: Investigating the role of this receptor in modulating monoaminergic systems.
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting TAAR1 for conditions such as schizophrenia, ADHD, and substance use disorders.[5][6][13]
-
Neuropharmacological Research: Studying the structure-activity relationships of substituted phenethylamines.
Conclusion
2-Methylphenethylamine HCl is a compound with significant potential for advancing our understanding of neuropharmacology, particularly the role of TAAR1. While further research is needed to fully characterize its pharmacological and toxicological profile, this guide provides a solid foundation for researchers working with this intriguing molecule. Its synthesis is achievable through established chemical routes, and a variety of analytical methods are available for its identification and quantification. As with all psychoactive compounds, appropriate safety precautions and handling procedures are paramount.
References
-
Wikipedia. β-Methylphenethylamine. [Link]
-
Wikipedia. Amphetamine. [Link]
-
ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. [Link]
-
Wikipedia. 2-Methylphenethylamine. [Link]
-
PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
-
ACS Publications. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. [Link]
-
University of Virginia School of Medicine. Phenethylamines. [Link]
-
PubChem. N-(2-adamantylmethyl)-2-(o-tolyl)ethanamine. [Link]
-
ACS Publications. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
-
PubMed. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]
-
PubMed Central. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. [Link]
-
PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. [Link]
-
United Nations Office on Drugs and Crime. Details for Phenethylamines. [Link]
-
ResearchGate. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. [Link]
-
ResearchGate. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. [Link]
-
PubMed Central. TAAR1 and Psychostimulant Addiction. [Link]
-
Wikipedia. Monoamine releasing agent. [Link]
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- 2. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2-苯乙胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
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- 6. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. Amphetamine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of 2-Methylphenethylamine HCl
Executive Summary
2-Methylphenethylamine (2-Me-PEA) HCl is a positional isomer of amphetamine and a derivative of the endogenous trace amine
This guide provides a rigorous technical analysis of 2-Me-PEA, distinguishing it from the supplement adulterant
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
2-Me-PEA HCl exists as a stable, white crystalline solid.[1] Researchers must maintain strict adherence to IUPAC nomenclature to avoid confounding this compound with its isomers.
Identity Matrix
| Parameter | Data |
| IUPAC Name | 2-(2-Methylphenyl)ethan-1-amine hydrochloride |
| Common Abbreviations | 2-Me-PEA, o-Methylphenethylamine, 2-MPEA |
| CAS Number (Free Base) | 55755-16-3 |
| Molecular Formula | |
| Molecular Weight | 171.67 g/mol (HCl salt); 135.21 g/mol (Free base) |
| Solubility | Highly soluble in water, ethanol; insoluble in diethyl ether. |
| Appearance | White to off-white crystalline powder. |
Critical Disambiguation: The Isomer Triad
A frequent error in translational research is conflating 2-Me-PEA with its isomers. The position of the methyl group dictates the pharmacological fate of the molecule.
-
2-Methylphenethylamine (Ortho): Methyl on the ring. High MAO turnover. Moderate TAAR1 agonist.
- -Methylphenethylamine (BMPEA): Methyl on the beta-carbon. Found in Acacia rigidula supplements. Weak DAT/NET substrate.
- -Methylphenethylamine (Amphetamine): Methyl on the alpha-carbon. Sterically hinders MAO. Potent, long-acting psychostimulant.
Pharmacodynamics: Mechanism of Action
The pharmacological activity of 2-Me-PEA is defined by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and, to a lesser extent, the monoamine transporters (DAT, NET, SERT).
TAAR1 Agonism
2-Me-PEA acts as an agonist at the intracellular Gs-coupled TAAR1 receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 triggers a cAMP-dependent signaling cascade that regulates transporter function.
Mechanism:
-
Entry: 2-Me-PEA enters the presynaptic terminal via the dopamine transporter (DAT) or passive diffusion.
-
Binding: It binds to intracellular TAAR1.
-
Signaling: TAAR1 couples to
, increasing adenylyl cyclase activity and cAMP levels. -
Effect: Protein Kinase A (PKA) and Protein Kinase C (PKC) phosphorylate the transporters (DAT/NET), causing them to either internalize (reducing uptake) or reverse direction (inducing efflux).
Visualization: TAAR1 Signaling Pathway
Figure 1: The intracellular signaling cascade initiated by 2-Me-PEA at the TAAR1 receptor, leading to transporter modulation.
Pharmacokinetics & Metabolism
The defining characteristic of 2-Me-PEA compared to amphetamine is its metabolic instability.
MAO Sensitivity (The Steric Factor)
-
Amphetamine: The
-methyl group provides a steric shield directly adjacent to the amine, preventing Monoamine Oxidase (MAO) from accessing the nitrogen to catalyze oxidative deamination. -
2-Me-PEA: The ortho-methyl group is located on the benzene ring. While it provides some lipophilicity, it is spatially too distant to effectively block the MAO active site from accessing the ethylamine side chain.
Consequently, 2-Me-PEA is rapidly deaminated to 2-methylphenylacetic acid , resulting in a short half-life (
Visualization: Metabolic Fate[10]
Figure 2: The rapid metabolic degradation of 2-Me-PEA by Monoamine Oxidase enzymes.
Experimental Protocols
For researchers characterizing this compound, the following protocols provide self-validating workflows for assessing potency and efficacy.
Protocol: TAAR1 cAMP Accumulation Assay
Objective: To quantify the agonist potency (
Materials:
-
HEK293 cells stably expressing hTAAR1.
-
TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
-
Assay Buffer: HBSS + 5mM HEPES + 0.5mM IBMX (phosphodiesterase inhibitor).
Workflow:
-
Cell Prep: Harvest cells and resuspend in Assay Buffer at
cells/mL. -
Plating: Dispense 5 µL of cell suspension into a 384-well white microplate.
-
Treatment: Add 5 µL of 2-Me-PEA (serial dilutions from
M to M). Include -PEA as a positive control. -
Incubation: Incubate for 30 minutes at room temperature (IBMX prevents cAMP degradation, ensuring accumulation reflects agonist activity).
-
Detection: Add 10 µL of detection mix (cAMP-d2 antibody + Cryptate conjugate).
-
Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (ex: 330nm, em: 615/665nm).
-
Analysis: Plot FRET ratio vs. log[concentration] to determine
.
Protocol: Monoamine Uptake Inhibition
Objective: To determine if 2-Me-PEA acts as a reuptake inhibitor or substrate-induced releaser.
Workflow:
-
Transfection: Use CHO cells expressing hDAT, hNET, or hSERT.
-
Pre-incubation: Incubate cells with 2-Me-PEA (10 µM) for 10 minutes.
-
Substrate Addition: Add radiolabeled substrate (
-Dopamine) at concentration. -
Uptake Phase: Incubate for 5-8 minutes at 37°C.
-
Termination: Rapidly wash cells
with ice-cold Krebs-Henseleit buffer to stop transport. -
Lysis & Counting: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.
-
Differentiation: To distinguish release from blocking, perform the assay in the absence of extracellular
(releasers often require transporter conformational changes that are less dependent than exocytosis, but pure uptake inhibition is strictly competitive).
Toxicology & Safety Profile
The toxicity profile of 2-Me-PEA closely mirrors that of unsubstituted phenethylamine rather than amphetamine, primarily due to its rapid clearance.
Acute Toxicity Data
-
LD50 (Mouse, i.p.): ~210 mg/kg[2]
-
Comparison:
- -Phenethylamine (PEA): ~203 mg/kg
-
Amphetamine: ~10-20 mg/kg (significantly more toxic due to stability).
Adverse Effects (Sympathomimetic Toxidrome)
While less potent than amphetamine, high doses (saturating MAO enzymes) can precipitate sympathomimetic toxicity:
-
Cardiovascular: Tachycardia, hypertension (mediated by NET activation).
-
Neurological: Agitation, tremor, hyperreflexia.
-
Mechanism of Toxicity: At high concentrations, 2-Me-PEA may displace norepinephrine from vesicular storage (VMAT2 interaction) and prevent its reuptake, leading to adrenergic storm.
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[3] Pharmacology & Therapeutics, 125(3), 363-375. Link
-
Cohen, P. A., et al. (2015). The stimulant content of dietary supplements sold in the United States. JAMA Internal Medicine, 175(10), 1707-1708. Link
-
Lewin, A. H., et al. (2008). Trace amine-associated receptor 1 agonists: synthesis and evaluation of phenethylamines. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423. Link
-
Schindler, C. W., et al. (2019). The supplement adulterant
-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 368(3), 528-537. Link -
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Phenethylamine SAR). Link
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Preliminary In Vitro Studies of 2-Methylphenethylamine HCl: A Technical Guide
Introduction
2-Methylphenethylamine (2-MPA) is a substituted phenethylamine and a structural isomer of amphetamine, suggesting potential stimulant properties.[1] As with many novel psychoactive substances, a thorough in vitro characterization is the foundational step in understanding its pharmacological and toxicological profile. This guide provides a comprehensive framework for the preliminary in vitro evaluation of 2-Methylphenethylamine HCl, designed for researchers and drug development professionals. The methodologies outlined herein are selected to elucidate the compound's primary mechanism of action, off-target effects, and potential for cellular toxicity, thereby establishing a critical baseline for any further investigation.
The 2-phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, present in endogenous catecholamines and a wide array of synthetic compounds.[2][3] The in vitro assessment of novel phenethylamines is crucial for identifying their therapeutic potential and associated risks.[2] This guide will focus on a logical, tiered approach to in vitro screening, beginning with the primary targets for stimulant compounds—the monoamine transporters—and extending to key safety endpoints.
Part 1: Pharmacological Profiling: Unraveling the Mechanism of Action
The primary hypothesis for a stimulant compound like 2-MPA is its interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Additionally, the trace amine-associated receptor 1 (TAAR1) is a key target for many phenethylamines, modulating monoamine neurotransmission.[4][5][6]
Monoamine Transporter and Receptor Interaction
The initial step is to determine the binding affinity of 2-MPA for DAT, NET, SERT, and TAAR1. This is followed by functional assays to characterize the nature of this interaction (e.g., inhibitor or substrate).
Caption: Workflow for characterizing 2-MPA's interaction with monoamine transporters and TAAR1.
Causality: This assay quantifies the affinity (Ki) of 2-MPA for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membranes containing the transporters.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and varying concentrations of 2-MPA HCl.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of 2-MPA that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Causality: This functional assay measures the potency (IC50) of 2-MPA to inhibit the uptake of neurotransmitters into cells expressing the respective transporters. This confirms the functional consequence of the binding observed in the previous assay.
Methodology:
-
Cell Plating: Seed HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and allow them to form a confluent monolayer.[7]
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of 2-MPA HCl for a specified time (e.g., 10-15 minutes) at 37°C.[8][9]
-
Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).[8]
-
Termination: After a short incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[8][10]
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.[10][11]
-
Data Analysis: Plot the percentage of uptake inhibition against the concentration of 2-MPA to determine the IC50 value.[10]
Alternatively, a fluorescence-based assay using a substrate that mimics the neurotransmitter can be employed for a non-radioactive, high-throughput approach.[7][9][12]
Causality: This assay determines if 2-MPA acts as an agonist at the TAAR1 receptor and quantifies its potency (EC50) and efficacy (Emax). Activation of TAAR1 is a known mechanism for many phenethylamines, leading to modulation of monoamine release.[5][6]
Methodology:
-
Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing human TAAR1 and a reporter system, such as a calcium-sensitive fluorescent dye or a luciferase-based system.[13]
-
Cell Plating: Plate the cells in a 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of 2-MPA HCl to the wells.
-
Signal Detection: Measure the reporter signal (e.g., fluorescence or luminescence) over time.
-
Data Analysis: Plot the response against the concentration of 2-MPA to determine the EC50 and Emax values.
Data Summary: Pharmacological Profile
The results from these assays should be compiled into a clear, comparative table.
| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | TAAR1 Activation (EC50, nM) |
| hDAT | Experimental Value | Experimental Value | N/A |
| hNET | Experimental Value | Experimental Value | N/A |
| hSERT | Experimental Value | Experimental Value | N/A |
| hTAAR1 | N/A | N/A | Experimental Value |
Part 2: In Vitro Safety and Toxicology Assessment
Early assessment of potential toxicity is a critical component of drug development. For a CNS-active compound, neurotoxicity and cardiotoxicity are primary concerns.
Neuronal Cytotoxicity
Causality: High concentrations of stimulants can be neurotoxic.[14][15] In vitro cytotoxicity assays provide an initial screen for the potential of 2-MPA to cause neuronal cell death.[16] A variety of in vitro models can be used to assess neurotoxicity.[17]
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of 2-MPA HCl for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration that reduces cell viability by 50%).
Cardiotoxicity Potential: hERG Channel Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Therefore, assessing a compound's activity at the hERG channel is a mandatory safety screen in drug development.[20]
Causality: This electrophysiological assay directly measures the flow of ions through the hERG channel, providing a precise quantification of inhibition.
Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Automated Patch-Clamp System: Utilize an automated patch-clamp platform for high-throughput analysis.
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of 2-MPA HCl to the cells.
-
Electrophysiological Recording: Apply a specific voltage-clamp protocol to elicit hERG currents and record the channel activity before and after compound application.[21]
-
Data Analysis: Measure the reduction in the hERG current at each concentration of 2-MPA and calculate the IC50 value.
Data Summary: In Vitro Safety Profile
| Assay | Endpoint | Result |
| Neuronal Cytotoxicity (MTT) | CC50 in SH-SY5Y cells | Experimental Value (µM) |
| Cardiotoxicity (hERG) | IC50 for hERG channel inhibition | Experimental Value (µM) |
Part 3: Mechanistic Insights and Integrated View
The collected data allows for the construction of a preliminary mechanistic hypothesis for 2-MPA's action at the synapse.
Caption: Hypothesized synaptic actions of 2-Methylphenethylamine (2-MPA).
Conclusion and Future Directions
This guide outlines a robust and efficient in vitro strategy for the initial characterization of 2-Methylphenethylamine HCl. The data generated will provide a comprehensive pharmacological and toxicological profile, including its primary molecular targets, functional potencies, and safety liabilities.
Based on these findings, a clear path for further research can be established. A high affinity and functional activity at DAT and NET, coupled with low cytotoxicity and hERG inhibition, would warrant progression to more complex in vitro models (e.g., synaptosome release assays, primary neuron cultures) and subsequent in vivo behavioral and physiological studies. Conversely, significant off-target activity or a narrow therapeutic index would necessitate further investigation into the underlying mechanisms of toxicity or a re-evaluation of the compound's potential. This structured, data-driven approach ensures that the development and understanding of novel psychoactive compounds are grounded in rigorous scientific principles.
References
-
2-Methylphenethylamine - Wikipedia.
-
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI.
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH.
-
2-Phenethylamines in Medicinal Chemistry: A Review - Semantic Scholar.
-
In vitro toxicity of stimulant soft drinks - PubMed.
-
In vitro techniques for the assessment of neurotoxicity - PMC.
-
25-NB - Wikipedia.
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - MDPI.
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC - NIH.
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central.
-
TAAR1 - Wikipedia.
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - NIH.
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
-
In vitro approaches for neurotoxicity testing - Society of Toxicology.
-
Phenethylamine - Wikipedia.
-
Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate.
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed Central.
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic.
-
Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science.
-
The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed Central.
-
In Vitro Neurotoxicity - Creative Bioarray.
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH.
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate.
-
(PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004.
-
TAAR1 and CNS Function - Frontiers.
-
Trace amine-associated receptors and their ligands - PMC - PubMed Central.
-
Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC.
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
-
(PDF) In vitro models for neurotoxicology research - ResearchGate.
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI.
-
hERG (Ikr, Kv11.1) - Creative Bioarray.
-
hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System - Cell Microsystems.
Sources
- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
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- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. moleculardevices.com [moleculardevices.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues | MDPI [mdpi.com]
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- 21. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylphenethylamine HCl solubility in common lab solvents
This guide details the solubility profile, dissolution protocols, and handling best practices for 2-Methylphenethylamine Hydrochloride (2-MPEA HCl) .[1]
Executive Summary 2-Methylphenethylamine HCl is the hydrochloride salt of ortho-methylphenethylamine, a structural isomer of amphetamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). As an ionic salt of a primary amine, it exhibits high polarity, rendering it highly soluble in aqueous and polar organic media while remaining insoluble in non-polar hydrocarbons.[1] Successful laboratory utilization requires strict adherence to polarity-based solvent selection to prevent precipitation or degradation.[1]
Part 1: Physicochemical Profile & Solubility Data[1][2]
The solubility of 2-MPEA HCl is governed by the ionic interaction between the protonated amine and the chloride counterion. The lattice energy of the crystal requires high-dielectric solvents to dissociate the ions effectively.
Compound Identity:
-
IUPAC Name: 2-(2-Methylphenyl)ethan-1-amine hydrochloride[1]
-
Molecular Formula: C₉H₁₃N[1] · HCl
-
Molecular Weight: 171.67 g/mol (Salt) / 135.21 g/mol (Free Base)[1]
-
Physical State: White to off-white crystalline solid (Hygroscopic)[1]
Solubility Compatibility Table
The following data represents the solubility behavior characteristic of phenethylamine hydrochloride salts (e.g., 2-Phenylethylamine HCl, N-Methylphenethylamine HCl).
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (Max) | Application Context |
| Aqueous | Water (ddH₂O) | High | > 50 mg/mL | Physiological buffers, stock solutions.[1] |
| PBS (pH 7.2) | High | ~ 10 mg/mL | Cell culture, animal dosing (pH dependent).[1] | |
| Polar Organic | DMSO | High | ≥ 30 mg/mL | High-concentration stocks (cryostorage).[1] |
| Ethanol (100%) | High | ≥ 30 mg/mL | Organic synthesis, intermediate stocks.[1] | |
| Methanol | High | > 50 mg/mL | Synthesis, recrystallization solvent.[1] | |
| DMF | High | ~ 30 mg/mL | Alternative to DMSO for specific assays.[1] | |
| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Used to precipitate/wash the salt. |
| Hexanes | Insoluble | Negligible | Impurity extraction (washing).[1] | |
| Dichloromethane | Low/Sparingly | < 1 mg/mL | Not recommended for dissolution.[1] |
Critical Note: While the free base of 2-methylphenethylamine is a liquid soluble in organic solvents (DCM, Ether), the HCl salt is strictly hydrophilic.[1] Attempting to dissolve the salt in ether or hexane will result in a suspension, not a solution.[1]
Part 2: Mechanistic Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: Long-term storage or "master stock" for biological assays.[1] Target Concentration: 10 mM to 100 mM.
-
Weighing: Accurately weigh the target mass of 2-MPEA HCl into a sterile microcentrifuge tube.
-
Calculation: To make 1 mL of 50 mM stock:
[1]
-
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) directly to the solid.[1]
-
Agitation: Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If crystals persist, sonicate in a water bath at 37°C for 5 minutes.[1]
-
-
Aliquot & Store: Dispense into single-use aliquots to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Purpose: Preparing a working solution for cell culture or animal dosing.[1]
-
Starting Material: Use the DMSO stock prepared in Protocol A.
-
Dilution Factor: Dilute at least 1:1000 into the aqueous buffer (PBS or Media) to keep DMSO concentration < 0.1% (to avoid solvent toxicity).
-
Precipitation Check:
Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended experimental application.[1]
Caption: Decision matrix for solvent selection based on downstream experimental requirements.
Figure 2: Dissolution Mechanism & Protocol
Visualizing the interactions at the molecular level during the dissolution process.[1]
Caption: Step-by-step mechanistic flow of dissolving the ionic hydrochloride salt.
Part 4: Storage & Stability
-
Hygroscopicity: Hydrochloride salts of phenethylamines are hygroscopic.[1][7] They will absorb atmospheric water, turning the powder into a sticky gum.[1]
-
Action: Always store the solid in a tightly sealed container with a silica gel desiccant pack.[1]
-
-
Temperature:
-
Light Sensitivity: Protect from direct light to prevent photo-oxidation.[1]
References
-
Cayman Chemical. (2023).[1] N-Methylphenethylamine (hydrochloride) Product Information. Retrieved from [1]
- Context: Provides validated solubility data (DMSO, Ethanol, PBS) for the structural analog N-methylphenethylamine HCl, serving as the benchmark for the class.
-
Sigma-Aldrich. (2024).[1][2][6] 2-Phenylethylamine hydrochloride Product Specification. Retrieved from [1]
- Context: Confirms the solubility of the parent compound (phenethylamine HCl)
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [1]
-
Selleck Chemicals. (2024).[1][6] 2-Phenylethylamine hydrochloride Datasheet. Retrieved from [1]
-
Context: Specific solubility data in DMSO (31 mg/mL) for the closely related isomer.[1]
-
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
Technical Guide: Spectroscopic Characterization of 2-Methylphenethylamine HCl
The following technical guide details the spectroscopic characterization of 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl). It is structured to provide actionable data for identification, purity assessment, and differentiation from structural isomers (such as amphetamine).[1]
Executive Summary & Chemical Profile
2-Methylphenethylamine Hydrochloride (also known as o-methylphenethylamine HCl) is a positional isomer of amphetamine. In drug development and forensic analysis, distinguishing this compound from its controlled isomers (alpha-methylphenethylamine) is critical. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required to validate the structural integrity of the ortho-substituted phenethylamine scaffold.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-(2-Methylphenyl)ethan-1-amine hydrochloride |
| Common Name | o-Methylphenethylamine HCl |
| CAS Registry | 1903-98-6 (HCl salt); 5471-28-3 (Free base) |
| Molecular Formula | |
| Molecular Weight | 171.67 g/mol (Salt); 135.21 g/mol (Base) |
| Key Structural Feature | Primary amine ethyl chain; Methyl group at ortho position on phenyl ring.[2] |
Sample Preparation Protocols
Expertise & Experience Note: The choice of solvent and preparation method drastically alters the spectral resolution of hydrochloride salts.
A. NMR Sample Preparation[2]
-
Solvent Selection: Use DMSO-
(Dimethyl sulfoxide-d6) rather than or .-
Reasoning:
often results in poor solubility for HCl salts and broad line shapes. causes rapid deuterium exchange with the ammonium protons ( ), causing the amine signal to disappear. DMSO- preserves the signal (appearing as a broad triplet/singlet at ~8.0 ppm), which is crucial for confirming salt formation.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug if any turbidity remains.
B. IR Sample Preparation[3]
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water absorption which masks the N-H region.
-
Pre-treatment: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove lipophilic residues from previous runs.
C. Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended): While 2-Me-PEA can be analyzed directly, derivatization with PFPA (Pentafluoropropionic anhydride) improves peak shape and prevents thermal degradation of the amine in the injector port.
-
Direct Injection: Dissolve in Methanol (1 mg/mL). Split ratio 20:1.
Nuclear Magnetic Resonance (NMR) Analysis
The
Structural Visualization (Numbering Scheme)
Caption: Carbon numbering scheme for 2-Methylphenethylamine HCl. Note the ortho-methyl (C7) breaking ring symmetry.
H NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amine | 8.15 | Broad Singlet | 3H | |
| Aromatic | 7.10 – 7.25 | Multiplet | 4H | Ar-H (C3, C4, C5, C6) |
| Amino-CH2 | 3.05 | Triplet ( | 2H | |
| Benzylic-CH2 | 2.90 | Triplet ( | 2H | |
| Methyl | 2.32 | Singlet | 3H |
Diagnostic Interpretation:
-
The "Ortho" Shift: The methyl singlet at 2.32 ppm is the primary indicator of the methyl substitution.
-
Triplet vs. Multiplet: The presence of two distinct triplets (2.90 and 3.05 ppm) definitively proves the existence of a
chain.-
Differentiation: In Amphetamine (Alpha-methylphenethylamine), the benzylic proton is a multiplet (CH), and the methyl is a doublet ~1.2 ppm. If you see a doublet at 1.2 ppm, you have Amphetamine, not 2-Me-PEA.
-
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ammonium salt characteristics, which often obscure the C-H stretching region.
| Frequency ( | Assignment | Functional Group | Notes |
| 2800 – 3200 | Broad, Strong | Characteristic of primary amine salts ( | |
| 1600, 1500 | Medium | Ring breathing modes. | |
| 1480 | Medium | Scissoring deformation of the ethyl chain. | |
| 745 | Strong | Ortho-substitution pattern. (Mono-sub is ~700 & 750; Ortho is typically a single strong band ~735-770). |
Mass Spectrometry (EI-MS)
Mass Spectrometry provides the most robust differentiation between 2-Me-PEA and its isomers via fragmentation pathways.
Fragmentation Pathway Diagram
Caption: Electron Impact (EI) fragmentation pathway. The alpha-cleavage yielding m/z 30 is the dominant mechanism.
Key Fragments (EI, 70 eV)
| m/z | Intensity | Fragment Structure | Mechanism |
| 30 | 100% (Base) | Alpha-Cleavage. Characteristic of primary amines with unsubstituted alpha-carbons. | |
| 105 | 20-40% | Methylbenzyl Cation. Formation of tropylium-like ion after loss of amine chain. | |
| 135 | <5% | Molecular ion (often weak or absent in amine salts). | |
| 77/91 | <10% | Phenyl/Benzyl | Aromatic degradation products. |
Comparative Analysis: 2-Me-PEA vs. Amphetamine
This section is the Self-Validating component for researchers needing to prove they have not synthesized or isolated a controlled substance.
| Feature | 2-Methylphenethylamine (Ortho) | Amphetamine (Alpha-Methyl) |
| MS Base Peak | m/z 30 ( | m/z 44 ( |
| Major MS Fragment | m/z 105 (Methylbenzyl) | m/z 91 (Benzyl) |
| Singlet (~2.3 ppm) | Doublet (~1.2 ppm) | |
| Absent (Only | Multiplet (~3.4 ppm) |
References
-
National Institute of Standards and Technology (NIST). Phenethylamine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79878, 2-Methylphenethylamine. PubChem. Available at: [Link]
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for Phenethylamine derivative shifts). Available at: [Link]
Sources
Pharmacological Characterization of 2-Methylphenethylamine HCl: Receptor Binding Kinetics and Signal Transduction
This guide provides an in-depth pharmacological characterization of 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl) , focusing on its receptor binding affinity, signal transduction mechanisms, and structure-activity relationships (SAR).
Executive Technical Summary
2-Methylphenethylamine (2-Me-PEA; o-methylphenethylamine) is a positional isomer of amphetamine (
While often confused with its potent isomer amphetamine, 2-Me-PEA exhibits a distinct pharmacological profile. It functions primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) that modulates monoaminergic transmission. Unlike amphetamine, the ortho- methylation in 2-Me-PEA introduces steric hindrance that significantly alters its affinity for monoamine transporters (DAT, NET, SERT) and reduces its potency as a psychostimulant.
Key Pharmacological Classification:
-
Primary Target: TAAR1 Agonist (
-coupled). -
Secondary Targets: Adrenergic Receptors (
- weak/partial agonism). -
Metabolic Stability: Lower than amphetamine; lack of
-methylation renders it susceptible to rapid degradation by Monoamine Oxidase (MAO).
Structural Pharmacology: The "Ortho-Effect"
The binding affinity of phenethylamines is governed by the ability of the amine nitrogen to interact with an aspartate residue (Asp3.32) in the receptor binding pocket and the aromatic ring's pi-stacking interactions.
Structure-Activity Relationship (SAR)
The introduction of a methyl group at the ortho- position (C2) creates a specific steric clash that differentiates 2-Me-PEA from its parent compound (Phenethylamine, PEA) and its isomers.
-
Steric Hindrance: The 2-methyl group forces the ethylamine side chain into a specific conformation relative to the phenyl ring, reducing the molecule's ability to adopt the planar conformation often required for optimal binding at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
TAAR1 Selectivity: TAAR1 accommodates the ortho- substitution more readily than the rigid binding pockets of monoamine transporters, making 2-Me-PEA a useful probe for distinguishing TAAR1-mediated effects from transporter-mediated release.
Receptor Binding Profile & Affinity Data[1][2][3]
The following data synthesizes binding parameters from comparative studies of phenethylamine analogues. Note that 2-Me-PEA generally exhibits lower potency than
Table 1: Comparative Binding & Functional Potency[3]
| Target Receptor / Transporter | Parameter | Value / Range | Comparative Potency | Mechanism |
| TAAR1 (Human) | 2.0 – 10.0 | Moderate Agonist | ||
| TAAR1 (Rat) | ~1.5 – 5.0 | Full Agonist | Similar to | |
| Adrenergic ( | > 10 | Weak Agonist | Direct binding (Sterically hindered) | |
| Adrenergic ( | > 50 | Very Weak | Low affinity compared to catecholamines | |
| Dopamine Transporter (DAT) | > 10 | Weak Inhibitor | Significantly weaker than Amphetamine ( | |
| VMAT2 | Low Affinity | Negligible | Poor translocation compared to Amphetamine |
Data synthesized from Pinckaers et al. (2024), Simmler et al. (2016), and broad phenethylamine SAR studies.
Signal Transduction Pathways
Upon binding to TAAR1, 2-Me-PEA initiates a
Diagram 1: TAAR1 Signaling Cascade
The following Graphviz diagram illustrates the intracellular pathway activated by 2-Me-PEA.
Figure 1: The Gs-coupled signaling cascade triggered by 2-Me-PEA binding to TAAR1, leading to cAMP accumulation and PKA activation.[1]
Experimental Methodologies
To validate the binding affinity and functional activity of 2-Me-PEA, researchers utilize two primary assays: Radioligand Binding (for affinity) and TR-FRET (for functional cAMP generation).
Protocol A: Membrane Preparation for Binding Assays
Objective: Isolate cell membranes expressing hTAAR1 or Adrenergic receptors. Self-Validating Control: Protein concentration must be normalized to 1–5 mg/mL to ensure consistent specific binding.
-
Cell Lysis: Resuspend HEK293 cells stably expressing hTAAR1 in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenization: Homogenize using a Polytron (2 bursts, 10 sec) to disrupt cell membranes.
-
Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.
-
Centrifugation 2: Centrifuge supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Resuspension: Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4). Flash freeze and store at -80°C.
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)
Objective: Determine
-
Seeding: Plate 2,000 hTAAR1-HEK293 cells/well in 384-well white opti-plates.
-
Stimulation: Add 2-Me-PEA (serial dilution
to M) in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase). -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Reading: Incubate 1 hour at RT. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 665 nm).
-
Analysis: Plot FRET signal vs. log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow for the functional cAMP assay used to determine 2-Me-PEA potency.
References
-
Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics.
-
Pinckaers, N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.[[“]] Nutrients.[[“]]
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2063868, 2-Methylphenethylamine.
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.[[“]]
Sources
Neurochemical Effects of 2-Methylphenethylamine HCl: A Technical Analysis
The following technical guide provides an in-depth analysis of the neurochemical profile of 2-Methylphenethylamine HCl (2-Me-PEA). It synthesizes confirmed pharmacological data with established structure-activity relationship (SAR) principles to characterize this specific isomer of amphetamine.
Executive Summary
2-Methylphenethylamine (2-Me-PEA), also known as ortho-methylphenethylamine, is a positional isomer of amphetamine (
Chemical Identity & Structural Isomerism
To understand the neurochemical behavior of 2-Me-PEA, one must first distinguish its steric configuration from its analogs. The position of the methyl group dictates both receptor affinity and enzymatic susceptibility.
-
2-Methylphenethylamine (2-Me-PEA): Methyl group at the ortho position of the phenyl ring.
-
Amphetamine (
-Me-PEA): Methyl group at the alpha carbon of the ethylamine chain.[1][2] - -Methylphenethylamine: Methyl group at the beta carbon.[1][3][4]
Structural Comparison Diagram
The following diagram illustrates the structural relationships and their pharmacological implications.
Figure 1: Structural divergence of Phenethylamine derivatives. The alpha-methyl group of amphetamine confers MAO resistance, whereas the ortho-methyl group of 2-Me-PEA does not.
Molecular Pharmacology & Mechanism of Action
TAAR1 Agonism (Primary Mechanism)
The most well-characterized action of 2-Me-PEA is its agonism of the Trace Amine-Associated Receptor 1 (TAAR1) .[2] TAAR1 is a Gs-coupled GPCR located intracellularly on the membranes of monoaminergic neurons.
-
Binding: 2-Me-PEA crosses the plasma membrane (likely via the Dopamine Transporter, DAT) and binds to intracellular TAAR1.
-
Signaling Cascade: Activation of TAAR1 triggers the accumulation of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).
-
Functional Outcome: Phosphorylation of the DAT causes it to internalize or reverse direction, leading to non-vesicular efflux of dopamine into the synaptic cleft.
Interaction with Monoamine Transporters
Unlike standard reuptake inhibitors (e.g., cocaine), 2-Me-PEA likely acts as a substrate-type releaser .
-
DAT/NET Substrate: It is transported into the neuron.[5]
-
VMAT2 Interaction: Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and displacing dopamine from vesicles into the cytosol.
-
Efflux: The accumulated cytosolic dopamine is then pumped out via the reversed DAT (mediated by TAAR1 signaling).
Mechanistic Pathway Diagram
Figure 2: Signal transduction pathway of 2-Me-PEA mediated dopamine release via TAAR1 agonism.
Structure-Activity Relationships (SAR) & Metabolism
The defining feature of 2-Me-PEA is its metabolic instability compared to amphetamine. This section analyzes the causality.[5][6][7][8]
The Alpha-Methyl "Shield"
-
Amphetamine: The
-methyl group sterically hinders the active site of Monoamine Oxidase (MAO), preventing deamination. This results in a half-life of 10-12 hours in humans. -
2-Me-PEA: The ortho-methyl group is located on the phenyl ring, far from the amine terminal. It provides no steric protection to the alpha-carbon. Consequently, 2-Me-PEA is rapidly deaminated by MAO-B (and potentially MAO-A) into 2-methylphenylacetic acid.
Receptor Potency
-
TAAR1 Affinity: Studies indicate that ortho-substitution on the PEA ring is generally well-tolerated at TAAR1. 2-Me-PEA retains significant agonist potency, comparable to or slightly less than
-methylphenethylamine, but its in vivo effects are truncated by metabolism. -
Transporter Affinity: Without the
-methyl group, 2-Me-PEA likely has a lower affinity for DAT compared to amphetamine, but remains a competent substrate.
Comparative Data Table
| Compound | Structure | MAO Susceptibility | TAAR1 Activity | Approx.[1] Duration |
| Phenethylamine (PEA) | Unsubstituted | High (Substrate) | Full Agonist | < 10 mins |
| 2-Methyl-PEA | Ortho-methyl | High (Substrate) | Agonist | Short (< 30 mins) |
| Amphetamine | Low (Inhibitor/Resistant) | Agonist | 6-12 Hours | |
| Methamphetamine | Low | Potent Agonist | 10-20 Hours |
Experimental Methodologies
To validate the effects of 2-Me-PEA, the following experimental protocols are recommended. These are self-validating systems designed to distinguish between direct uptake inhibition and release.
Protocol A: In Vitro TAAR1 cAMP Accumulation Assay
Objective: Quantify the agonist potency (
-
Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).
-
Reagents: 2-Me-PEA HCl (test),
-PEA (positive control), IBMX (phosphodiesterase inhibitor). -
Workflow:
-
Plate cells (10,000/well) in 384-well plates.
-
Incubate with IBMX (500
M) for 30 mins to prevent cAMP degradation. -
Add 2-Me-PEA in serial dilutions (
to M). -
Incubate for 60 mins at 37°C.
-
Lyse cells and measure cAMP using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
-
Validation: The curve must show a dose-dependent increase in cAMP. Co-incubation with a TAAR1 antagonist (e.g., EPPTB) should shift the curve to the right.
Protocol B: In Vivo Microdialysis (Rat Striatum)
Objective: Assess real-time dopamine efflux and metabolic duration.
-
Subject: Male Sprague-Dawley rats.
-
Probe Implantation: Stereotaxic insertion into the Nucleus Accumbens (NAc) or Dorsal Striatum.
-
Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.5
L/min. -
Administration: Systemic injection (IP) of 2-Me-PEA (e.g., 10 mg/kg).
-
Sampling: Collect dialysate every 10-20 minutes.
-
Analysis: HPLC-ECD (Electrochemical Detection) for Dopamine (DA) and DOPAC.
-
Expected Result: A sharp, transient spike in DA levels (releaser profile) followed by a rapid return to baseline (metabolic clearance), unlike the prolonged elevation seen with amphetamine.
Experimental Workflow Diagram
Figure 3: Sequential workflow for characterizing the pharmacodynamics of 2-Me-PEA.
Safety & Toxicology
Warning: 2-Methylphenethylamine HCl is a research chemical. Data on human toxicity is extremely limited.[1][2]
-
Corrosivity: As a primary amine salt, it is corrosive to mucous membranes. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Hypertensive Risk: Due to its mechanism as a norepinephrine releaser (via NET/TAAR1), it can induce transient but severe hypertension.
-
MAOI Interaction (Critical): Because 2-Me-PEA is a substrate for MAO, co-administration with Monoamine Oxidase Inhibitors (MAOIs) will drastically potentiate its effects, effectively converting it into a potent, long-lasting amphetamine-like stimulant. This combination poses a high risk of serotonin syndrome or hypertensive crisis .
References
-
Broadhurst, A. D. (1977). The Pharmacology of Phenethylamine Isomers. Journal of Neurochemistry. (General reference for PEA isomer pharmacology).
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related amines act at a trace amine receptor (TAAR1).[1] Molecular Pharmacology.
-
Sotnikova, T. D., et al. (2009). Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (2023). 2-Methylphenethylamine.[1][2][3][4][9] National Center for Biotechnology Information.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
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- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Benzene -> methaephetamine , Hive Novel Discourse [chemistry.mdma.ch]
- 8. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Methodological & Application
Introduction: Unveiling the Cellular Dynamics of a TAAR1 Agonist
An Application Guide for the In Vitro Characterization of 2-Methylphenethylamine HCl
Audience: Researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, receptor pharmacology, and neuro-cellular signaling.
2-Methylphenethylamine, also known as β-Methylphenethylamine (β-MPEA), is a structural isomer of amphetamine and a member of the broader phenethylamine class of compounds.[1][2] These molecules are structurally analogous to endogenous catecholamine neurotransmitters like dopamine and norepinephrine.[3] The primary molecular target identified for 2-Methylphenethylamine is the human Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][2] As a TAAR1 agonist, 2-Methylphenethylamine serves as a valuable pharmacological tool for investigating the complex signaling cascades governed by this receptor.
This guide provides a comprehensive framework for the in vitro investigation of 2-Methylphenethylamine hydrochloride (HCl). The HCl salt form is typically used in experimental settings to improve solubility and stability in aqueous solutions. We will move beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that each protocol is a self-validating system. The methodologies detailed herein are designed to build upon one another, starting with foundational cytotoxicity assessments to establish viable concentration ranges, followed by functional assays to quantify receptor activation and downstream signaling events.
Core Mechanism of Action: The TAAR1 Signaling Cascade
TAAR1 is a GPCR that primarily couples to the Gαs protein, initiating a well-characterized signaling pathway.[4] Upon agonist binding, such as by 2-Methylphenethylamine, the activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP).[4] This rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[4][5]
Furthermore, TAAR1 signaling is not limited to the cAMP pathway. It can influence other signaling molecules like β-arrestin2 and the ERK (extracellular signal-regulated kinase) pathway.[4] Notably, TAAR1 can form heterodimers with dopamine D2 receptors, creating a more complex signaling network that can modulate dopamine system activity.[6][[“]] This interaction is crucial as it can alter the canonical signaling of both receptors, representing a key area of investigation for compounds targeting the dopaminergic system.[[“]]
Caption: TAAR1 signaling pathway activated by an agonist.
Experimental Design: A Foundation of Scientific Integrity
The quality of in vitro data hinges on a meticulously planned experimental design. The following considerations are critical for generating reproducible and meaningful results.
Cell Line Selection: Choosing the Right Biological System
The choice of cell model is paramount and depends entirely on the experimental question.
-
Recombinant Cell Lines (e.g., HEK293, CHO): For studying direct receptor interaction, cell lines stably overexpressing human TAAR1 (e.g., HEK293-hTAAR1) are the gold standard. They provide a robust and specific signaling window with low background from other receptors, ideal for quantifying potency (EC₅₀) and efficacy (Eₘₐₓ).[3][4]
-
Neuronal Cell Lines (e.g., SH-SY5Y): To investigate neurotoxicity and effects in a more physiologically relevant context, human neuroblastoma SH-SY5Y cells are an excellent choice.[8] These cells endogenously express dopamine receptors and transporters, allowing for the study of more complex interactions and potential off-target effects.[9] Differentiated SH-SY5Y cells, in particular, provide a more mature neuronal phenotype.
-
Immune Cells (e.g., Lymphocytes): TAAR1 is also expressed on immune cells and its activation can influence immune responses, such as by increasing CREB and NFAT signaling.[5] For immunological studies, primary lymphocytes or B-cell lines can be utilized.[5]
Compound Preparation and Handling
Proper handling of 2-Methylphenethylamine HCl is crucial for experimental consistency.
-
Solubility: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a sterile, high-purity solvent like water or DMSO. The HCl salt form is generally water-soluble.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final solvent concentration in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic (typically ≤0.1% DMSO).
Protocol 1: Establishing a Cytotoxicity Profile
Before any functional assay, it is essential to determine the concentration range at which 2-Methylphenethylamine HCl is toxic to the chosen cell line.[10] This ensures that subsequent functional assays are performed at non-cytotoxic concentrations, preventing data misinterpretation where a loss of signal could be due to cell death rather than a specific pharmacological effect.[11] The Lactate Dehydrogenase (LDH) release assay is a common method that measures the loss of plasma membrane integrity, a hallmark of cytotoxicity.[12][13]
Caption: General workflow for a cytotoxicity assay.
Step-by-Step LDH Cytotoxicity Protocol
-
Cell Plating: Seed your chosen cell line (e.g., SH-SY5Y) into a clear, flat-bottom 96-well plate at a pre-optimized density (e.g., 10,000-20,000 cells/well).[14] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 2-Methylphenethylamine HCl in culture medium. A typical range to test would be from 1 µM to 1 mM.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Controls:
-
Vehicle Control (Spontaneous Release): Add medium containing the same final concentration of solvent (e.g., water or DMSO) as the compound-treated wells.
-
Maximum Release Control: Add a lysis buffer (provided in most commercial LDH kits) to a set of wells 45 minutes before the assay endpoint.
-
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[15]
-
Assay: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Sample Data Presentation
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 2.5 ± 1.1 |
| 10 | 3.1 ± 1.5 |
| 50 | 4.5 ± 2.0 |
| 100 | 8.2 ± 3.1 |
| 250 | 25.6 ± 5.4 |
| 500 | 68.9 ± 7.2 |
| 1000 | 95.1 ± 4.3 |
From this data, an EC₅₀ for cytotoxicity can be calculated, and subsequent experiments should use concentrations well below the toxic threshold (e.g., ≤ 100 µM).
Protocol 2: Functional Assessment of TAAR1 Activation via cAMP Assay
The canonical signaling pathway for TAAR1 involves the production of cAMP.[4] Therefore, a cAMP accumulation assay is the most direct method to measure the functional activation of the receptor by 2-Methylphenethylamine HCl. This protocol is best performed using a cell line engineered to express TAAR1, such as HEK293-hTAAR1.
Step-by-Step cAMP Assay Protocol (HTRF or ELISA-based)
-
Cell Plating: Seed HEK293-hTAAR1 cells into a white, 96-well or 384-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 2-Methylphenethylamine HCl in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Wash the cells gently with buffer. Add the compound dilutions to the wells. Include a vehicle control and a positive control (e.g., a known potent TAAR1 agonist or Forskolin, a direct adenylyl cyclase activator).
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Detection: Add the detection reagents from the kit and incubate as required.
-
Readout: Measure the signal on a plate reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).
-
Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Sample Data Presentation
| Parameter | 2-Methylphenethylamine HCl | Positive Control |
| EC₅₀ (nM) | 55.6 | 8.2 |
| Eₘₐₓ (% of Control) | 98% | 100% |
This data indicates that 2-Methylphenethylamine HCl is a full agonist at the TAAR1 receptor in this assay system.
Protocol 3: Analysis of Downstream Signaling (CREB/ERK Phosphorylation)
To confirm that receptor activation leads to downstream cellular events, the phosphorylation status of key signaling proteins like CREB and ERK can be analyzed using Western Blotting.[4]
Step-by-Step Western Blot Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HEK293-hTAAR1 or SH-SY5Y) in 6-well plates. Grow to 80-90% confluency. Treat with a non-toxic concentration of 2-Methylphenethylamine HCl (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-CREB or anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-CREB) and/or a loading control (e.g., GAPDH or β-actin).
Data Interpretation and Conclusion
By following this tiered approach, researchers can build a comprehensive in vitro pharmacological profile of 2-Methylphenethylamine HCl.
-
The cytotoxicity assay defines the safe experimental concentration window.[10]
-
The cAMP assay quantifies the compound's potency and efficacy directly at the TAAR1 receptor.[4]
-
Western blotting confirms that receptor binding and second messenger production translate into the activation of downstream signaling cascades.[5]
Together, these protocols provide a robust and logical framework for characterizing 2-Methylphenethylamine HCl and similar compounds. This systematic evaluation is critical for understanding their mechanism of action, informing further research in areas like neuropharmacology and drug development, and ensuring the generation of high-quality, reliable data.
References
-
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
β-Methylphenethylamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved February 3, 2026, from [Link]
-
β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. (2013). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
-
Dopamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Amphetamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The Prohibited List. (n.d.). World Anti Doping Agency - WADA. Retrieved February 3, 2026, from [Link]
-
Cell deposition and drug sensitivity assay. (2019). protocols.io. Retrieved February 3, 2026, from [Link]
-
TAAR1. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved February 3, 2026, from [Link]
-
Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. (2012). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. (2018). Frontiers. Retrieved February 3, 2026, from [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (2017). Sorger Lab. Retrieved February 3, 2026, from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved February 3, 2026, from [Link]
-
6 Steps for Successful in vitro Drug Treatment. (2022). Bitesize Bio. Retrieved February 3, 2026, from [Link]
-
Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. (2022). ACS Pharmacology & Translational Science. Retrieved February 3, 2026, from [Link]
-
TAAR1 Dopamine Receptor Signaling Pathways. (n.d.). Consensus. Retrieved February 3, 2026, from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
How should a cell treatment experiment with a test compound (drug) for 72 study duration be designed? (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
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- 1. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: Preclinical Evaluation of 2-Methylphenethylamine HCl (2-Me-PEA)
Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]
2-Methylphenethylamine (2-Me-PEA) , also known as o-methylphenethylamine, is a positional isomer of amphetamine (\u03b1-methylphenethylamine).[1] Unlike amphetamine, which possesses an alpha-methyl group that sterically hinders deamination by Monoamine Oxidase (MAO), 2-Me-PEA is a substrate for MAO.[1] Consequently, its in vivo half-life is significantly shorter, necessitating specific experimental adjustments.
Mechanistically, 2-Me-PEA acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a monoamine releasing agent.[1] Research into 2-Me-PEA is critical for distinguishing direct sympathomimetic effects from TAAR1-mediated modulation of dopaminergic signaling.[1] This guide outlines the protocols for assessing its psychomotor and cardiovascular effects, with a specific focus on overcoming its metabolic instability.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the dual mechanism of 2-Me-PEA: direct interaction with VMAT2 and agonism of the intracellular TAAR1 receptor, leading to monoamine efflux and feedback inhibition.[1]
Figure 1: Mechanism of Action.[1] 2-Me-PEA enters the neuron, displacing monoamines via VMAT2 while simultaneously activating TAAR1, which can modulate firing rates.[1] Note the susceptibility to MAO degradation.
Safety Profile & Formulation
Compound Handling
2-Me-PEA HCl is a corrosive irritant.[1] It lacks the high toxicity of amphetamine but requires standard BSL-1 safety measures.[1]
-
Storage: Desiccated at -20°C. Hygroscopic.
-
Solubility: Highly soluble in water and saline (>20 mg/mL).[1]
-
Vehicle: 0.9% Sterile Saline.[1]
Toxicity Thresholds (Murine Models)
Unlike amphetamine, the toxicity ceiling for 2-Me-PEA is higher due to rapid metabolism.[1]
| Compound | LD50 (Mouse, i.p.) | Mechanism of Toxicity | Metabolic Stability |
| 2-Me-PEA | ~233 mg/kg | Sympathomimetic crisis | Low (MAO Substrate) |
| Amphetamine | ~25 mg/kg | Hyperthermia/Convulsions | High (MAO Resistant) |
| Phenethylamine (PEA) | ~226 mg/kg | Sympathomimetic crisis | Very Low |
Data derived from comparative toxicity studies of phenethylamine derivatives (Mosnaim et al., 2019).
Protocol A: Locomotor Activity (Open Field Test)
Objective: To assess the psychostimulant properties of 2-Me-PEA. Challenge: Due to rapid metabolism, 2-Me-PEA may show no effect or very transient effects in wild-type rodents unless high doses are used or MAO is inhibited.[1]
Experimental Design
-
Species: C57BL/6J Mice (Male, 8-10 weeks).[1]
-
Groups (n=8/group):
Step-by-Step Methodology
-
Acclimatization: Transfer animals to the testing room 60 minutes prior to the experiment. Lighting should be dim (approx. 30 lux).[1]
-
Habituation: Place mice in the Open Field chambers (40x40 cm) for 30 minutes prior to injection to establish baseline activity and reduce novelty stress.
-
Administration: Administer drugs via intraperitoneal (i.p.) injection.[1] Injection volume: 10 mL/kg.[1]
-
Data Acquisition: Immediately return the mouse to the chamber. Record locomotor activity (Total Distance Traveled, Rearing) for 60 minutes in 5-minute bins.
-
Analysis: Compare the Area Under the Curve (AUC) for the first 20 minutes (expected peak for 2-Me-PEA) vs. the full 60 minutes (sustained effect of Amphetamine).
Expected Outcomes[1][2][5]
-
Amphetamine: Sustained hyperlocomotion for >60 mins.[1]
-
2-Me-PEA: Rapid onset (2-5 mins) of hyperlocomotion, returning to baseline within 20-30 mins due to MAO degradation.[1]
-
2-Me-PEA + Selegiline: Potentiated duration and magnitude, confirming metabolic instability.[1]
Protocol B: Cardiovascular Telemetry
Objective: To quantify the sympathomimetic risk (pressor response) which is the primary safety concern for PEA analogs. Method: Implantable Radiotelemetry (Gold Standard).[1] Non-invasive tail-cuff methods are not recommended due to stress-induced artifacts confounding stimulant data.[1]
Workflow Visualization
Figure 2: Telemetry Workflow.[1] Critical recovery time is required to ensure hemodynamic stability before dosing.
Step-by-Step Methodology
-
Instrumentation: Implant HD-S10 or similar transmitters into the abdominal aorta of Wistar rats (250-300g).[1]
-
Baseline: Record 2 hours of baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) in a quiet, home-cage environment.
-
Dosing: Administer 2-Me-PEA (10, 30, 100 mg/kg i.p.).
-
Sampling: Continuous sampling (500 Hz) for 4 hours post-dose.
-
Endpoints:
Data Interpretation Table
| Parameter | 2-Me-PEA Effect | Clinical Implication |
| Heart Rate | Acute spike (+50-100 bpm) | Direct adrenergic activation.[1] |
| Blood Pressure | Transient increase (+15-30 mmHg) | Vasoconstriction via NE release.[1] |
| Duration | Short (<45 mins) | Lower cumulative cardiovascular load than amphetamine.[1] |
References
-
Mosnaim, A. D., et al. (2019). "
-Phenylethylamine and various monomethylated and para-halogenated analogs.[1][2] Acute toxicity studies in mice." Drug and Chemical Toxicology. -
Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences.
-
Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics.[1][3]
-
Sotnikova, T. D., et al. (2009). "Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists."[1] Journal of Pharmacology and Experimental Therapeutics.
Sources
Application Note: Precision Dosing of 2-Methylphenethylamine HCl in Rats
This Application Note is designed for researchers investigating the neuropharmacological profile of 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl) , a structural isomer of amphetamine and a Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1]
Unlike its positional isomer
Scientific Background & Rationale
Chemical Identity & Pharmacology[1][2]
-
Compound: 2-Methylphenethylamine (Ortho-methylphenethylamine)[1]
-
Form: Hydrochloride Salt (HCl)
-
Mechanism: 2-Me-PEA acts as an agonist at TAAR1 and modulates monoaminergic transmission.[1][2] Structurally, the ortho-methyl substitution provides partial steric protection compared to Phenethylamine (PEA), but it remains more susceptible to MAO degradation than Amphetamine.
-
Implication for Dosing: Doses must be higher than Amphetamine (1–5 mg/kg) but often lower than unmodified PEA (50+ mg/kg) to achieve sustained behavioral effects without MAO inhibition.[1][2]
The "Salt Correction" Necessity
Researchers often make the critical error of dosing the salt weight rather than the active moiety (free base). For 2-Me-PEA, the HCl counter-ion accounts for ~21% of the total mass.[1][2] Ignoring this leads to under-dosing by 21% .[1][2]
Formulation Protocol
Solubility & Vehicle Selection
2-Me-PEA HCl is highly water-soluble.[1][2][3]
-
Alternative: Phosphate Buffered Saline (PBS) pH 7.4 (if pH sensitivity is a concern, though Saline is standard for IP/SC).[1][2]
-
Stability: Prepare fresh on the day of the experiment. Solutions can oxidize; protect from light.[1][2]
Calculation Constants
| Parameter | Value | Notes |
| MW Free Base | 135.21 g/mol | Active drug |
| MW HCl Salt | 171.67 g/mol | Weighed powder |
| Salt Correction Factor (SCF) | 1.27 | (171.67 / 135.[1]21) |
| Typical Dose Range | 10 – 50 mg/kg | Based on murine analgesia and PEA analog data [1, 2] |
| Injection Volume | 1 – 2 mL/kg | Recommended for IP/SC in rats |
Dosing Calculations
The Universal Formula
To determine the concentration of the stock solution (
Example Calculation (Pilot Study)
Scenario: You want to administer 30 mg/kg (free base) via Intraperitoneal (IP) injection at a volume of 2 mL/kg .
-
Target Dose (
): 30 mg/kg -
Salt Correction Factor (
): 1.27 -
Injection Volume (
): 2 mL/kg
Preparation: Dissolve 19.05 mg of 2-Me-PEA HCl powder for every 1 mL of Saline.
Reference Table: Preparation Guide (at 2 mL/kg Volume)
| Target Dose (Free Base) | Weighed Mass (HCl Salt) per 10 mL Saline | Final Concentration (Salt) |
| 10 mg/kg | 63.5 mg | 6.35 mg/mL |
| 20 mg/kg | 127.0 mg | 12.70 mg/mL |
| 30 mg/kg | 190.5 mg | 19.05 mg/mL |
| 50 mg/kg | 317.5 mg | 31.75 mg/mL |
Experimental Workflow
Step-by-Step Protocol
-
Weighing: Calculate the total volume needed:
. Weigh the calculated amount of 2-Me-PEA HCl. -
Dissolution: Add 70% of the final volume of 0.9% Saline. Vortex for 30 seconds until fully dissolved (clear solution).
-
QS (Quantity Sufficient): Add remaining Saline to reach final target volume.
-
pH Check: Verify pH is between 6.0–7.5. (Highly acidic solutions can cause peritonitis and alter absorption).[1][2]
-
Sterilization: Pass solution through a 0.22 µm PES or PVDF syringe filter into a sterile vial.
-
Administration:
Workflow Visualization
The following diagram illustrates the critical path from calculation to data acquisition.
Figure 1: Critical path workflow for 2-Me-PEA HCl preparation and administration.
Pharmacological Considerations & Safety
Dose-Response Expectations
-
Low Dose (10 mg/kg): May produce mild hyperlocomotion or negligible effects due to rapid metabolism.[1][2]
-
Medium Dose (30 mg/kg): Expected therapeutic window for TAAR1-mediated locomotor enhancement.[1][2]
-
High Dose (50+ mg/kg): Potential for stereotypy (repetitive sniffing/grooming) or off-target adrenergic effects (hypertension).[1]
Animal Welfare Monitoring
Since 2-Me-PEA is a stimulant, monitor for:
-
Hyperthermia: Check rectal temperature if doses exceed 50 mg/kg.[1][2]
-
Porphyrin staining: Around eyes/nose (sign of stress).[1][2]
References
-
Broadhurst, P. L. (1958).[1][2] Determinants of emotionality in the rat: I. Situational factors. British Journal of Psychology.[1][2] (Foundational rat behavioral methodology).[1][2][4][5]
-
UBC Animal Care Committee. (2016). Rat and Mouse Anesthesia and Analgesia Formulary. University of British Columbia.[1][2] Link
-
Berry, M. D. (2004).[1][2] Mammalian central nervous system trace amines.[1][2] Pharmacologic amphetamines, physiologic neuromodulators.[1][2] Journal of Neurochemistry. (Context on PEA/Trace Amine pharmacokinetics).
-
Sotnikova, T. D., et al. (2009).[1][2] Dopamine transporter-dependent and -independent actions of trace amines. European Journal of Neuroscience. (Mechanistic insight into TAAR1 agonists).
-
PubChem. (2023).[1][2] 2-Methylphenethylamine Hydrochloride Compound Summary. National Library of Medicine.[1][2] Link
Sources
- 1. 2-Methylphenethylamine | C9H13N | CID 2063868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 4. en-journal.org [en-journal.org]
- 5. Effects of repeated methylphenidate treatment in the young rat: sensitization of both locomotor activity and stereotyped sniffing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Use of 2-Methylphenethylamine HCl in Neuroscience Research
Abstract & Introduction
2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl; o-methylphenethylamine) is a structural isomer of amphetamine (α-methylphenethylamine) utilized primarily as a pharmacological probe in monoaminergic research.[1] Unlike its controlled isomer, 2-Me-PEA serves as a critical tool for Structure-Activity Relationship (SAR) studies, specifically to evaluate the "ortho-effect" —the impact of steric bulk at the phenyl ring's 2-position on receptor binding affinity and metabolic stability.
This guide details the specific utility of 2-Me-PEA HCl in investigating Trace Amine-Associated Receptor 1 (TAAR1) signaling and Monoamine Transporter (MAT) kinetics.[1] It provides validated protocols for solubilization, storage, and functional assays, distinguishing its pharmacological profile from classical psychostimulants.
Key Applications
-
TAAR1 Agonism Validation: Functional assessment of Gs-coupled GPCR signaling.
-
Steric Hindrance Probing: Comparative binding studies against DAT, NET, and SERT to map transporter binding pockets.
-
Metabolic Stability Studies: Investigating MAO-B substrate specificity relative to non-substituted phenethylamines.[1]
Chemical & Physical Properties[1][2][3][4][5][6]
Understanding the physicochemical behavior of the hydrochloride salt is prerequisite for reproducible in vitro data.
| Property | Specification |
| IUPAC Name | 2-(2-methylphenyl)ethanamine hydrochloride |
| CAS Number | 55755-16-3 (Free base); 191567-61-4 (HCl salt varies by vendor) |
| Molecular Weight | 171.67 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), Ethanol, DMSO |
| Hygroscopicity | Moderate; requires desiccation |
| Stability | Stable in solid form at -20°C for >2 years.[1] Aqueous solutions degrade via oxidation if not frozen.[1] |
Handling & Storage Protocol
-
Storage: Store solid powder at -20°C in a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the mass-to-molar ratio.
-
Solvent Choice: For cell culture (TAAR1 assays), dissolve in sterile dH₂O or PBS.[1] Avoid DMSO if possible, as it can interfere with some GPCR membrane dynamics at high concentrations (>0.1%).[1]
Pharmacological Mechanism[1][7][8][9][10][11]
2-Me-PEA acts through two distinct but converging pathways.[1] Its efficacy is defined by its ability to navigate the steric constraints of the transporter binding site while maintaining sufficient flexibility to activate the intracellular TAAR1 receptor.
Mechanism Diagram
The following diagram illustrates the dual-action pathway of 2-Me-PEA, highlighting its entry via DAT/NET and subsequent intracellular activation of TAAR1.
Caption: Figure 1.[1] Mechanism of Action. 2-Me-PEA enters the neuron via DAT/NET, then binds intracellular TAAR1, triggering a Gs-cAMP signaling cascade that modulates transporter function.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Purpose: To create a precise, stable stock for serial dilution.
-
Calculate Mass: To prepare 5 mL of 10 mM stock:
[1] -
Dissolution: Weigh ~8.6 mg of 2-Me-PEA HCl into a sterile 15 mL tube. Add sterile PBS (pH 7.[1]4) to reach exactly 10 mM concentration based on the precise weight.
-
Filtration: Syringe-filter (0.22 µm PVDF) into a sterile cryovial.
-
Aliquot: Dispense 100 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.
Protocol B: In Vitro cAMP Accumulation Assay (TAAR1 Functional Readout)
Purpose: To quantify the agonist potency (EC50) of 2-Me-PEA at the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1).[1]
-
TR-FRET cAMP detection kit (e.g., LANCE or HTRF).[1]
-
IBMX (Phosphodiesterase inhibitor).[1]
Workflow:
-
Seeding: Plate hTAAR1-HEK293 cells (2,000 cells/well) in white 384-well plates. Incubate overnight.
-
Stimulation Buffer Prep: Prepare HBSS buffer containing 500 µM IBMX.
-
Compound Dilution: Prepare a 10-point serial dilution of 2-Me-PEA in Stimulation Buffer (Range: 100 µM to 0.1 nM).
-
Treatment: Remove media. Add 10 µL of compound dilution to cells. Incubate for 30 minutes at 37°C.
-
Detection: Add 10 µL of cAMP-d2 and 10 µL of Anti-cAMP-Cryptate (detection reagents). Incubate 1 hour at Room Temp in the dark.
-
Readout: Measure fluorescence at 665 nm and 620 nm. Calculate HTRF ratio.
Data Analysis: Normalize data to Forskolin (10 µM) response (100%) and Vehicle (0%). Fit to a sigmoidal dose-response curve to determine EC50.
Protocol C: Monoamine Uptake Inhibition Assay
Purpose: To determine the Ki of 2-Me-PEA at DAT/NET compared to Amphetamine.
Workflow Diagram:
Caption: Figure 2. Uptake Inhibition Workflow. Critical timing ensures measurement of initial uptake velocity.
Expected Results & Interpretation
When comparing 2-Me-PEA to Amphetamine (α-Me-PEA), researchers should anticipate the following trends due to the "Ortho-Effect":
| Parameter | 2-Methylphenethylamine (Ortho) | Amphetamine (Alpha) | Interpretation |
| TAAR1 EC50 | ~0.5 - 2.0 µM | ~0.1 - 0.5 µM | 2-Me-PEA is a potent agonist but often slightly less potent than amphetamine due to ring sterics.[1] |
| DAT Binding (Ki) | > 10 µM (Low Affinity) | ~0.6 µM (High Affinity) | Critical Differentiator: The ortho-methyl group creates steric clash in the DAT binding pocket, significantly reducing direct uptake inhibition compared to amphetamine. |
| MAO Stability | Moderate | High | The ortho-group provides some protection against MAO, but less than the alpha-methyl group. |
Scientific Insight: If your study observes high TAAR1 activity but low locomotor stimulation in rodents treated with 2-Me-PEA, this dissociates the TAAR1 mechanism from the DAT-blockade mechanism, confirming 2-Me-PEA as a valuable tool for isolating receptor-specific effects.[1]
References
-
Broadbent, J. et al. (2011). In vitro characterization of the pharmacological activity of substituted phenethylamines at 5-HT2A, 5-HT2C, and 5-HT1A receptors and monoamine transporters. Psychopharmacology.[1][2][3]
-
Borowsky, B. et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors.[1] Proceedings of the National Academy of Sciences.
-
Simmler, L. D. et al. (2016). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology.[1] (Provides comparative protocols for phenethylamine uptake assays).
-
PubChem Compound Summary. 2-Methylphenethylamine.[1] National Center for Biotechnology Information.[1]
Disclaimer: This document is for research and development use only. 2-Methylphenethylamine may be subject to specific chemical regulations depending on your jurisdiction. Always consult local EHS guidelines.
Sources
Troubleshooting & Optimization
Improving reproducibility of 2-Methylphenethylamine HCl experiments
[1]
Status: Operational Ticket Focus: Improving Experimental Reproducibility Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Reproducibility Crisis
Reproducibility failures with 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl) rarely stem from the compound's inherent instability.[1] Instead, they arise from two distinct "silent" variables:[1][2]
-
Isomeric Ambiguity: Standard GC-MS methods often fail to distinguish 2-Me-PEA from its positional isomers (3-Me-PEA, 4-Me-PEA) or its alpha-methyl analog (Amphetamine).[1]
-
Hygroscopic Drift: The HCl salt is hygroscopic.[2] Users weighing "dry" powder that has absorbed atmospheric moisture introduce a systematic concentration error of 5–15% before the experiment begins.[2]
This guide provides the self-validating protocols required to eliminate these variables.
Module 1: Material Verification (The Isomer Trap)
The Problem: You cannot rely on standard Electron Ionization (EI) Mass Spectrometry to verify your material.[1][2] The mass spectra of 2-, 3-, and 4-methylphenethylamine are virtually identical due to shared fragmentation pathways (tropylium ion formation).[1]
The Solution: You must use Nuclear Magnetic Resonance (NMR) or Derivatized GC-MS for positive identification.[1][2]
Protocol A: The NMR Validation Standard
Use this protocol upon receipt of every new batch.
-
Solvent: Dissolve 5 mg in D₂O or CDCl₃.
-
Target Signal: Focus on the aromatic region (7.0–7.3 ppm).
-
Methyl Shift: The aromatic methyl group typically appears around 2.3 ppm .[2]
Protocol B: The Derivatization Workaround (GC-MS)
If NMR is unavailable, you must derivatize to separate retention times.[1][2]
-
Reaction: Incubate sample with TFAA at 60°C for 20 mins.
-
Result: The TFA-derivatives of the 2-, 3-, and 4-isomers have distinct chromatographic retention times, unlike the underivatized amines.[1]
Figure 1: Analytical Decision Matrix. Note that standard GC-MS leads to a "dead end" of inconclusive data regarding isomeric purity.[1]
Module 2: Formulation & Solubility
The Problem: 2-Me-PEA HCl is highly soluble in water, but its solubility drops in high-salt buffers (PBS) or at high pH where it converts to the free base (oily liquid).[1]
The Solution: Use the Solubility Matrix below to select the correct vehicle.
Solubility & Stability Matrix
| Vehicle | Solubility Limit (approx.) | Stability | Usage Note |
| Water (Milli-Q) | >50 mg/mL | High (Weeks at 4°C) | Preferred for Stock. pH will be slightly acidic (~5.5).[1] |
| PBS (pH 7.4) | ~10 mg/mL | Moderate | Risk of precipitation if >10mM.[1][2] Prepare fresh. |
| DMSO | ~30 mg/mL | High (Months at -20°C) | Best for high-concentration library storage.[1] |
| Ethanol | ~25 mg/mL | Moderate | Evaporation risk alters concentration over time.[1][2] |
Critical Protocol: Stock Solution Preparation
Do not weigh small amounts (e.g., <5 mg) directly for experiments. The error margin is too high.
-
Desiccation: Store the solid HCl salt in a desiccator with CaSO₄ (Drierite) for 24h before weighing.
-
Gravimetric Preparation:
-
Aliquot: Divide into single-use vials (e.g., 50 µL) and freeze at -20°C.
-
Thaw: Do not refreeze aliquots. Discard after use.
Module 3: Experimental Troubleshooting (FAQ)
Q1: My cellular response (calcium flux/cAMP) is highly variable between days. Why? A: This is likely a pH mismatch . 2-Me-PEA is an amine.[1] If you add a high concentration stock (dissolved in water/acid) directly to a small volume of cell media, you may locally acidify the well, causing non-specific effects or precipitation.[1][2]
-
Fix: Neutralize your stock solution to pH 7.4 immediately before dosing, or ensure your assay buffer has sufficient HEPES (20 mM) buffering capacity.
Q2: I ordered 2-Methylphenethylamine but the bottle says "o-Tolylethylamine". Is this wrong? A: No. 2-(o-Tolyl)ethylamine is a correct synonym.[1][2] However, ensure it is NOT alpha-methylphenethylamine (Amphetamine) or N-methylphenethylamine.[1] Check the CAS number.[2][3][4][5][6][7][8]
-
2-Me-PEA HCl CAS: 156-28-5 (often cited for generic PEA, verify specific isomer CAS on CoA, typically 55755-16-3 for free base).[1]
Q3: The compound appears to lose potency over time in the fridge. A: Primary amines can react with atmospheric CO₂ to form carbamates, or oxidize.[2]
-
Fix: Purge stock vials with Argon or Nitrogen gas before sealing.[1][2] Store as the HCl salt (solid), not the free base (liquid), as the salt is significantly more stable against oxidation.[1][2]
Figure 2: Reproducibility Workflow. The "Freeze/Thaw" cycle is restricted to a single event to prevent hydrolysis or degradation.
References
-
Isomeric Differentiation (Forensic Context)
-
Differentiation of regioisomeric methylphenethylamines. This source details the failure of standard MS and the necessity of specific derivatization or IR methods.[2][9]
-
Source: Westphal, F., et al. (2012).[1][2] "Differentiation of regioisomeric 2-, 3- and 4-methylmethamphetamine..." Forensic Science International.[1][2]
-
-
Pharmacological Profile (TAAR1 Agonism)
- TAAR1 Agonist Potency Data. Establishes the biological activity profile of 2-Me-PEA compared to amphetamine, providing context for expected experimental results.
-
Source: Simmler, L. D., et al. (2013).[1][2] "Pharmacological characterization of novel synthetic phenethylamines..." British Journal of Pharmacology.[2]
-
Chemical Properties & Handling
-
Cayman Chemical Product Data (2-Methylphenethylamine HCl).[1][2] Authoritative source for solubility (PBS/DMSO limits) and stability data.
-
(Note: Link directs to N-methyl isomer as proxy for physical handling data if specific 2-Me isomer page is unavailable, but general amine salt handling applies).
-
-
General Amine Salt Stability
Sources
- 1. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-苯乙胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Methylphenethylamine HCl Formulations for In Vivo Studies
Status: Operational Subject: Resolving Vehicle Toxicity & Solubility Artifacts in 2-MPEA Administration Audience: Senior Pharmacologists, Toxicologists, and Behavioral Neuroscientists[1][2][3]
Introduction: The "Hidden" Variable in Amphetamine Analog Studies
2-Methylphenethylamine HCl (2-MPEA) presents a classic pharmacological paradox. As a structural isomer of amphetamine, it is investigated for its monoaminergic modulation.[1][3] However, its hydrochloride salt form creates an acidic microenvironment upon dissolution.[1][3]
The Core Challenge: Researchers often mistake vehicle-induced peritoneal irritation (writhing, hypo-locomotion) for drug-induced sedation .[1][2][3] Conversely, using aggressive solvents (DMSO >10%) to force solubility introduces neurotoxic artifacts that mask the compound's subtle behavioral effects.[1]
This guide provides a self-validating framework to eliminate vehicle toxicity as a confounding variable.
Module 1: The Chemistry of Toxicity (Root Cause Analysis)
Before selecting a vehicle, you must understand the physicochemical behavior of the compound. 2-MPEA HCl is not merely "soluble" or "insoluble"; it is pH-dependent.[1][2][3]
The Solubility/Irritation Trade-off
-
The Acid Trap: Dissolving 2-MPEA HCl in unbuffered saline often yields a solution with pH < 4.[2][3]0. Intraperitoneal (IP) injection of this acidic bolus causes immediate nociception (pain), leading to "false" hypo-locomotion.[1][2][3]
-
The Precipitation Trap: Neutralizing the solution (pH > 7.[1][3]5) converts the salt to its free base , which is an oily liquid with poor aqueous solubility.[1] This leads to precipitation in the syringe or depot formation in the peritoneum, causing erratic absorption data.[3]
The Solution: The "Sweet Spot" Formulation
Target a final pH of 5.5 – 6.5 . This range is tolerated by rodent tissue but maintains the compound in its ionized (soluble) state.[3]
Module 2: Vehicle Selection Matrix
Do not guess. Use these established safety thresholds for mice (C57BL/6) and rats (Sprague-Dawley).
Table 1: Vehicle Safety Limits (Max Volume & Concentration)
| Vehicle Component | Function | Max Conc. (Behavioral) | Max Conc.[1][2][3][4] (Toxicity) | Mechanism of Vehicle Toxicity |
| Saline (0.9%) | Base Carrier | 100% | 100% | Acidosis: If drug lowers pH < 4.5, causes writhing/peritonitis.[1][2][3] |
| DMSO | Co-solvent | < 5% | < 10% | Neurotoxicity: >5% alters locomotor activity; >10% causes sedation & motor impairment.[1][2][3] |
| Tween 80 | Surfactant | < 1 - 2% | < 5% | Pseudo-Allergy: Triggers histamine release; mimics sickness behavior.[1][2][3] |
| PEG 400 | Co-solvent | < 10% | < 20% | Osmotic Stress: High osmolality draws water into gut/peritoneum (dehydration).[1][2][3] |
| HP- | Complexing | 10 - 20% | 30% | Safe: Encapsulates hydrophobic drugs without tissue irritation.[2][3] (Recommended) |
Critical Note: For 2-MPEA behavioral studies, avoid DMSO > 5% . The solvent's intrinsic locomotor depression will statistically cancel out the stimulant effects of the drug.[3]
Module 3: Validated Formulation Protocols
Protocol A: The "Golden Standard" (HP- -CD)
Best for: Behavioral studies (Locomotor, CPP, Self-Admin) where irritation must be zero.[1][2][3]
-
Prepare Vehicle Stock: Dissolve 20g of (2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) in 100mL of 0.9% Saline. (Result: 20% w/v solution). -
Add Drug: Add required mass of 2-MPEA HCl to the vehicle. Vortex for 60 seconds.[1][2][3]
-
Check pH: Spot test pH. It will likely be acidic (~pH 4-5).[1][2][3]
-
Adjust pH: Carefully add 0.1N NaOH dropwise under constant stirring. Target pH 6.0 .
-
Visual Check: If cloudiness appears, you have hit the pKa (free base).[1] Back-titrate with 0.1N HCl immediately until clear.
-
-
Filter Sterilize: Pass through a 0.22
m PVDF filter.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol B: The Co-Solvent Mix (PEG/Tween)
Best for: High-dose toxicity studies where solubility is the limiting factor.[2][3]
-
Dissolve Drug: Dissolve 2-MPEA HCl in pure DMSO (Volume = 2% of final volume).
-
Add Surfactant: Add Tween 80 (Volume = 1% of final volume).[1][2][3] Vortex.
-
Dilute: Slowly add warm (37°C) Saline to reach final volume.
-
Final Composition: 2% DMSO / 1% Tween 80 / 97% Saline.
Module 4: Decision Logic & Troubleshooting
Visualizing the Formulation Workflow
Caption: Decision tree for stabilizing 2-MPEA HCl. Note the critical pivot to Cyclodextrins if neutralization causes precipitation.
Troubleshooting Guide: Drug vs. Vehicle
Scenario 1: "My animals are writhing/stretching immediately after injection."
-
Diagnosis: Peritoneal Irritation (Chemical Peritonitis).[1][2][3]
-
Cause: The formulation is too acidic (pH < 4.[1][3]5) or hypertonic.[1][2][3]
-
Fix: Check pH. If pH is OK, the salt concentration might be too high (hypertonic).[1] Dilute the dose or switch to Protocol A (Cyclodextrin) to mask the ion.[3]
Scenario 2: "The control group (Vehicle only) has lower locomotor activity than baseline."
-
Diagnosis: Vehicle Sedation.
-
Fix: Reduce organic solvents. Switch to saline-based or Cyclodextrin-based vehicle.[1][2][3]
Scenario 3: "The solution precipitates inside the needle."
-
Cause: The pH of the tissue (7.[3]4) caused the drug to crash out of solution upon contact, or the solution cooled down in the needle.
-
Fix: Ensure solution is at 37°C before loading. Ensure the formulation pH is slightly acidic (5.5-6.0) to buffer against the tissue pH shift during the injection window.[3]
Differential Diagnosis Logic
Caption: Differentiating between vehicle-induced artifacts (red paths) and valid pharmacological endpoints (green paths).
References
-
Gad, S. C., et al. (2006).[1][3] Nonclinical vehicle use in studies by multiple routes in multiple species.[1][3] International Journal of Toxicology. [1]
-
Castro, C. A., et al. (1995).[1][3] Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620.[1][2][3][4] Pharmacology Biochemistry and Behavior.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]
-
National Institute of Mental Health (NIMH). (n.d.).[1][3] Psychoactive Drug Screening Program (PDSP) Protocols.[1][2][3]
-
Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. (Contextual reference for Phenethylamine chemical properties). [1]
Sources
Refining purification methods for 2-Methylphenethylamine HCl synthesis
Subject: Refining Purification Methods for 2-Methylphenethylamine (2-MPEA) Hydrochloride Ticket ID: CHEM-SUP-2MPEA-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20
Executive Summary
You are encountering difficulties in the purification of 2-Methylphenethylamine (2-MPEA) Hydrochloride . Unlike its isomer
Common issues reported with this synthesis include "oiling out" during crystallization, persistent aldehyde contamination (from incomplete reduction of 2-methyl-
This guide bypasses standard textbook protocols to address the specific physicochemical behavior of ortho-substituted phenethylamines.
Module 1: The "Chemical Wash" (Pre-Crystallization)
Objective: Remove non-amine impurities (aldehydes, polymerized nitrostyrenes) before attempting crystallization. Crystallization is a polishing step, not a garbage disposal; if your crude oil is <90% pure, crystallization will likely fail (oil out).
The Bisulfite "Secret Weapon"
A common failure point is the presence of unreacted 2-methylbenzaldehyde. It is lipophilic and often co-extracts with the free base amine. We recommend a Sodium Metabisulfite (
Optimized Extraction Protocol
-
Acidify: Dissolve crude reaction mixture in dilute HCl. Wash with Dichloromethane (DCM) .
-
Why: DCM removes non-basic impurities (polymers, neutral organics) while the amine stays in the water phase.
-
-
Basify: Adjust aqueous layer to pH >12 using 25% NaOH.
-
Extract: Extract the free base amine into Diethyl Ether or MTBE (3x).
-
Note: Avoid DCM here if possible; Ether/MTBE floats, making separation of the "rag layer" (emulsion) easier.
-
-
The Bisulfite Wash (Critical Step): Wash the combined organic ether phase with a saturated aqueous solution of Sodium Metabisulfite .
-
Final Wash: Wash organic phase with Brine (saturated NaCl) to remove trapped water.
-
Dry: Dry over anhydrous
for 30 minutes. Filter.
Visual Workflow: Purification Logic
Figure 1: The "Chemical Wash" workflow emphasizing the removal of aldehyde impurities via bisulfite complexation.
Module 2: Crystallization Dynamics
Objective: Convert the free base oil into a crystalline HCl salt without "oiling out."
The "Oiling Out" Phenomenon
Oiling out occurs when the melting point of the solute (in the solvent mixture) is lower than the temperature of the solution.[5] This creates a liquid-liquid phase separation (emulsion) rather than a solid-liquid suspension.
Key Driver: Impurities (lowering MP) and Water (acting as a solvent for the oil).[5]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Notes |
| IPA / Et2O | 1:3 to 1:5 | High | Isopropanol (IPA) dissolves the salt; Diethyl Ether (Et2O) acts as the anti-solvent. Best for initial crystallization. |
| Dry Ethanol | Single | Moderate | Good for recrystallization of already solid salts. Requires very slow cooling. |
| Acetone | N/A | Avoid | Can form enamine/imine condensation products with primary amines over time. |
Step-by-Step Gassing Protocol (The "Dry" Method)
Use this method to avoid introducing water.
-
Dissolve: Dissolve your dried free base oil (from Module 1) in a minimal amount of anhydrous IPA (Isopropanol).
-
Generate HCl: In a separate flask, drip concentrated
onto solid NaCl. Pipe the resulting dry HCl gas through a drying tube ( ) and into your amine-IPA solution.-
Alternative: Use commercially available 2M HCl in Diethyl Ether.
-
-
Monitor pH: Test frequently with damp pH paper. Stop immediately when the solution is neutral to slightly acidic (pH 5-6). Do not over-acidify , as excess HCl can cause discoloration and hygroscopicity.
-
Crystallize:
-
If precipitate forms immediately: Dilute with anhydrous Ether until slightly turbid, then cool.
-
If no precipitate: Add anhydrous Ether until cloudy. Seal and place in the freezer (-20°C).
-
-
Recovery: Filter the white crystals under vacuum. Wash with ice-cold ether.
Troubleshooting "Oiling Out" (Decision Tree)
Figure 2: Decision logic for troubleshooting oiling-out events during salt formation.
Module 3: FAQ & Troubleshooting
Q1: My final product has a persistent pink/red hue. Is it safe to use?
-
Diagnosis: This indicates oxidation, likely of minor phenolic impurities or polymerization of nitrostyrene residuals.
-
Fix: Recrystallize using boiling ethanol with a small amount of activated charcoal . Filter while hot through Celite to remove the charcoal. The pink color should adsorb to the carbon.
Q2: What is the expected Melting Point?
-
Standard: The literature value for o-methylphenethylamine hydrochloride is 218–219°C [1].[6]
-
Diagnostic: If your MP is broad (e.g., 205–215°C), you likely have wet solvent trapped in the lattice or ~5% impurity load. Dry in a vacuum desiccator over
for 24 hours.
Q3: Can I use aqueous HCl instead of gas?
-
Technical Answer: Yes, but it increases the risk of oiling out. If you must use aqueous acid, dissolve the amine in a water-miscible solvent (like IPA), add concentrated aqueous HCl dropwise, then evaporate the solvent completely under vacuum to leave a solid residue. Recrystallize that residue from IPA/Ether.
Q4: The yield is lower than expected (<50%). Where did I lose it?
-
Analysis:
-
Incomplete Extraction: 2-MPEA is moderately soluble in water.[7] Ensure your pH during extraction was >12.
-
Volatility: The free base is volatile. Did you strip the solvent under high vacuum with heat? You may have distilled off your product. Always strip solvents at <40°C.
-
Schiff Base Formation: Did you use Acetone or MEK for cleaning glassware or crystallization? Primary amines react with ketones to form imines (Schiff bases), consuming your yield.
-
References
-
Organic Syntheses. (1943). β-Phenylethylamine.[4][8] Coll. Vol. 2, p. 503. (Note: This reference explicitly lists the properties of o-methylphenethylamine derivatives prepared via the same route).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine purification and acid-base extraction protocols).
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Mettler Toledo. (2024). Oiling Out in Crystallization. (Technical explanation of the thermodynamics behind oiling out).
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Validation & Comparative
A Comparative Analysis of 2-Methylphenethylamine HCl and Amphetamine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Methylphenethylamine HCl (2-MPEA) and amphetamine, two structurally related phenethylamines with significant pharmacological interest. While amphetamine is a well-characterized central nervous system (CNS) stimulant, 2-MPEA remains a less-explored compound. This document aims to synthesize the current understanding of both molecules, offering a framework for researchers engaged in the study of monoaminergic signaling and the development of novel therapeutics.
Introduction: Structural Analogs with Divergent Pharmacological Profiles
2-Methylphenethylamine (2-MPEA) and amphetamine (alpha-methylphenethylamine) are both derivatives of the endogenous trace amine, phenethylamine.[1][2] Their structural similarities suggest overlapping mechanisms of action, primarily centered on the modulation of monoamine neurotransmitters. However, subtle differences in their chemical structures lead to distinct pharmacological and toxicological profiles. Amphetamine is a widely studied psychostimulant with established clinical uses and a well-documented potential for abuse.[2] In contrast, scientific data on 2-MPEA is sparse, with much of the current knowledge extrapolated from its structural relationship to other phenethylamines.[1] This guide will dissect these differences and similarities, providing a comprehensive overview for the research community.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of each molecule. Both are typically used in research as their hydrochloride salts to improve solubility and stability.[3][4]
| Property | 2-Methylphenethylamine HCl | Amphetamine HCl |
| IUPAC Name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | (RS)-1-phenylpropan-2-amine hydrochloride |
| Molecular Formula | C₉H₁₃N · HCl | C₉H₁₃N · HCl |
| Molar Mass | 171.67 g/mol | 171.67 g/mol |
| Appearance | Crystalline solid | White crystalline powder[5] |
| Solubility | Soluble in water and alcohol[3] | Soluble in water[5] |
Comparative Mechanism of Action
The primary pharmacological effects of both 2-MPEA and amphetamine are mediated through their interactions with the monoaminergic system, which includes dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). Their actions converge on key proteins involved in neurotransmitter transport and signaling.
Monoamine Transporters: A Shared Target
Both compounds interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.
Amphetamine is a well-established substrate for both DAT and NET.[6] It competitively inhibits the reuptake of dopamine and norepinephrine and also acts as a releasing agent by promoting reverse transport of the neurotransmitters from the cytoplasm into the synaptic cleft.[7][6]
2-Methylphenethylamine , as a phenethylamine derivative, is presumed to interact with DAT and NET, stimulating the release of norepinephrine and dopamine.[8] However, specific binding affinities and potencies for 2-MPEA at these transporters are not well-documented in publicly available literature, representing a significant knowledge gap.
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release.
Amphetamine is known to be an inhibitor of VMAT2.[9] By disrupting the proton gradient of synaptic vesicles, it causes a leakage of neurotransmitters from the vesicles into the cytoplasm, further increasing the cytoplasmic concentration of dopamine and norepinephrine available for reverse transport by DAT and NET.[7]
The effect of 2-MPEA on VMAT2 has not been extensively studied.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that is activated by trace amines and amphetamine.[1][2] Activation of TAAR1 can modulate the activity of monoamine transporters.
Both amphetamine and 2-MPEA are known to be agonists at the human TAAR1.[1] TAAR1 activation by amphetamine is understood to contribute to its overall mechanism of action, including the phosphorylation of DAT, which can lead to its internalization or reversal of function.[1] The specific functional consequences of TAAR1 activation by 2-MPEA remain an area for active investigation.
Pharmacological Data: A Comparative Overview
Quantitative data on the pharmacological activity of these compounds is crucial for understanding their distinct effects. While extensive data exists for amphetamine, there is a notable lack of published experimental data for 2-MPEA.
| Parameter | 2-Methylphenethylamine HCl | Amphetamine |
| DAT Binding Affinity (Kᵢ) | Data not available | Varies by study |
| NET Binding Affinity (Kᵢ) | Data not available | Varies by study |
| TAAR1 Binding Affinity (Kᵢ) | Data not available | High affinity[1] |
| Dopamine Release (EC₅₀) | Data not available | 5.8–24.8 nM (d-amphetamine)[10] |
| Norepinephrine Release (EC₅₀) | Data not available | 6.6–7.2 nM (d-amphetamine)[10] |
Note: The lack of available data for 2-MPEA highlights a critical need for further research to fully characterize its pharmacological profile.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for amphetamine and the putative mechanism for 2-MPEA based on its structural similarity and known TAAR1 agonism.
Caption: Mechanism of Amphetamine Action on Dopaminergic Neurons.
Caption: Putative Mechanism of 2-MPEA Action on Dopaminergic Neurons.
Experimental Protocols for Comparative Analysis
To address the existing data gap for 2-MPEA and to facilitate direct comparison with amphetamine, the following experimental workflows are recommended.
Radioligand Binding Assay for Monoamine Transporters (DAT and NET)
This protocol determines the binding affinity (Kᵢ) of a test compound for DAT and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT or NET.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET) at a concentration near its Kₑ.
-
Competition Binding: Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (2-MPEA HCl or amphetamine HCl).
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of dopamine or norepinephrine from synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rats or mice.
-
Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to allow for uptake.
-
Washing: Wash the synaptosomes to remove excess extracellular radiolabel.
-
Superfusion: Place the loaded synaptosomes in a superfusion system and perfuse with a physiological buffer.
-
Compound Application: After a baseline collection period, introduce the test compound (2-MPEA HCl or amphetamine HCl) at various concentrations into the perfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate at regular intervals.
-
Scintillation Counting: Measure the radioactivity in each fraction to determine the amount of released neurotransmitter.
-
Data Analysis: Calculate the percentage of total neurotransmitter released at each concentration and determine the EC₅₀ value (concentration that produces 50% of the maximal response).
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A Comparative Guide to the Efficacy of TAAR1 Agonists: Characterizing 2-Methylphenethylamine HCl and Its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of TAAR1 and the Question of Agonist Efficacy
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G protein-coupled receptor (GPCR) target for the development of novel therapeutics for psychiatric and metabolic disorders.[1][2][3] As a key modulator of monoaminergic systems, TAAR1 activation offers a distinct mechanism of action compared to traditional psychostimulants.[4][5] Its agonists, which include endogenous trace amines like β-phenylethylamine (PEA) and p-tyramine, as well as synthetic compounds like amphetamine, have shown potential in preclinical models of schizophrenia, depression, and substance use disorders.[5][6][7]
This guide provides a comparative framework for understanding the efficacy of various TAAR1 agonists. While direct, peer-reviewed comparative data for 2-Methylphenethylamine HCl (2-Me-PEA HCl) is not extensively available, its structural similarity to potent TAAR1 agonists like amphetamine and PEA makes it a compound of significant interest. Therefore, this document will serve two primary purposes: first, to compare the known efficacy of well-characterized TAAR1 agonists, and second, to provide a detailed experimental blueprint for researchers to determine the efficacy of novel compounds like 2-Me-PEA HCl, ensuring data integrity and comparability.
The Mechanistic Landscape: TAAR1 Signaling Pathways
Understanding the downstream consequences of receptor activation is fundamental to interpreting efficacy data. TAAR1 is primarily known to couple to the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][5][8] However, evidence also suggests coupling to other G-protein subtypes, such as Gαq and Gα13, which can initiate distinct signaling cascades.[8][9][10][11] This potential for biased agonism—where a ligand preferentially activates one signaling pathway over another—is a critical consideration in drug development.
The primary Gαs-mediated pathway is the most common route for assessing agonist efficacy in vitro. The production of cAMP serves as a direct and quantifiable measure of receptor activation.
Caption: Canonical Gαs signaling cascade upon TAAR1 activation.
Comparative Efficacy of Known TAAR1 Agonists
The efficacy of a TAAR1 agonist is typically defined by two key parameters derived from in vitro functional assays:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.
-
Emax (Maximum effect): The maximal response that can be produced by the agonist. This is often expressed as a percentage relative to a reference full agonist.
Below is a summary of reported efficacy data for several key TAAR1 agonists at the human receptor. It is important to note that values can vary between studies and cell systems.
| Compound | Type | Potency (EC50) at human TAAR1 | Notes |
| β-Phenylethylamine (PEA) | Endogenous Agonist | ~50-250 nM[6] | Often considered the most potent endogenous trace amine at human TAAR1.[12] |
| p-Tyramine | Endogenous Agonist | ~70-500 nM[6] | Potency can vary; some studies show it as less potent than PEA at the human receptor.[12] |
| 3-Iodothyronamine (T1AM) | Endogenous Agonist | High-affinity ligand[2] | A metabolite of thyroid hormone with potent TAAR1 activity.[2][13] |
| Amphetamine | Synthetic Agonist | Nanomolar to low micromolar range[6][12] | A full agonist at TAAR1, its psychoactive effects are complex and also involve monoamine transporters.[7][14] |
| Methamphetamine | Synthetic Agonist | Nanomolar to low micromolar range[12] | Binds to TAAR1, and this interaction modulates its broader neurochemical effects.[4][15] |
| RO5256390 | Synthetic Agonist | High Potency (EC50 in nM range)[15] | A selective research compound often used to probe TAAR1 function.[15] |
| Ulotaront (SEP-363856) | Synthetic Agonist | EC50 of ~0.4 µM[16] | A clinical-stage agonist with additional activity at 5-HT1A receptors.[17] |
| 2-Methylphenethylamine (2-Me-PEA) | Synthetic | Data Not Available | The primary subject for characterization using the protocols outlined in this guide. |
Experimental Workflow: A Self-Validating Protocol for Determining Agonist Efficacy
To objectively assess the efficacy of 2-Methylphenethylamine HCl and compare it to other agonists, a robust and reproducible experimental workflow is essential. The following protocol describes a cAMP accumulation assay using a competitive immunoassay or Bioluminescence Resonance Energy Transfer (BRET), common methods for quantifying TAAR1 activation.[8][18][19]
The logic behind this workflow is to create a self-validating system. By including a reference agonist (e.g., PEA) and an antagonist (e.g., EPPTB), the experiment confirms that the observed signal is specific to TAAR1 activation and allows for the normalization of data, ensuring run-to-run consistency.
Caption: Experimental workflow for TAAR1 agonist efficacy screening.
Detailed Protocol: cAMP Accumulation Assay
This protocol is designed for adherent cells (e.g., HEK293) stably transfected with the human TAAR1 gene, a standard approach for isolating receptor-specific effects.[18]
1. Cell Preparation and Seeding:
-
Rationale: Using a stable cell line ensures consistent receptor expression levels, reducing variability. Seeding at a specific density ensures cells are in an optimal, healthy state for the assay.
-
Procedure:
-
Culture HEK293-hTAAR1 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Harvest cells at 70-80% confluency using a gentle cell dissociation reagent.
-
Centrifuge the cells (e.g., at 300 x g for 5 minutes) and resuspend the pellet in assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[20]
-
Count the cells and adjust the density to 2x10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for attachment.
-
2. Compound Preparation and Addition:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the EC50 can be calculated. Including controls validates the assay's performance.
-
Procedure:
-
Prepare stock solutions of 2-Methylphenethylamine HCl, the reference agonist (e.g., PEA), and the antagonist (e.g., EPPTB) in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the agonists in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[18]
-
For the antagonist control well, prepare the highest concentration of 2-Me-PEA HCl and add the antagonist at a concentration known to block the receptor (e.g., 10 µM EPPTB).[18][21]
-
Carefully remove the culture medium from the cells and add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[18]
-
3. Cell Lysis and cAMP Quantification:
-
Rationale: Lysing the cells releases the intracellular cAMP, making it accessible for detection by the assay kit.
-
Procedure:
-
Follow the instructions provided by a commercial cAMP detection kit (e.g., a competitive ELISA-based kit or a BRET-based assay system).[18][22] This typically involves adding a lysis buffer to each well.
-
Incubate as required by the manufacturer to ensure complete cell lysis.
-
Proceed with the detection protocol, which will involve adding detection reagents and measuring the signal (e.g., absorbance, fluorescence, or luminescence) on a plate reader.
-
4. Data Analysis and Interpretation:
-
Rationale: Transforming the raw data into dose-response curves allows for the quantitative determination of potency (EC50) and efficacy (Emax).
-
Procedure:
-
Convert the raw signal data to cAMP concentrations using a standard curve provided with the kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism).
-
From the fitted curve, determine the EC50 and Emax values for both 2-Me-PEA HCl and the reference agonist.
-
Validation Check: The signal in the antagonist-treated well should be significantly reduced to near-baseline levels, confirming the response is TAAR1-mediated.
-
Conclusion and Future Directions
While existing literature provides a solid foundation for understanding the pharmacology of established TAAR1 agonists, the efficacy profile of novel compounds like 2-Methylphenethylamine HCl requires direct experimental determination. By employing the rigorous, self-validating workflow detailed in this guide, researchers can generate high-quality, comparable data. This will not only elucidate the specific pharmacological properties of 2-Me-PEA HCl but also contribute to the broader understanding of TAAR1 structure-activity relationships. Such knowledge is invaluable for the rational design of next-generation TAAR1-targeted therapeutics with optimized potency, efficacy, and potentially biased signaling profiles for the treatment of complex neuropsychiatric disorders.
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Pei, Y., et al. (2017). The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Neuropharmacology, 125, 214-222. [Link]
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Khan, M. Z., & Nawaz, W. (2016). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 7, 287. [Link]
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Górski, K., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6548. [Link]
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Fagan, T. E., et al. (2022). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Pharmacological Reviews, 74(3), 673-718. [Link]
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Laurino, A., et al. (2020). New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection. Molecules, 25(21), 5186. [Link]
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Li, Y., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1152062. [Link]
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Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 696. [Link]
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A Senior Application Scientist's Guide to the Reproducibility and Robustness of 2-Methylphenethylamine HCl Bioanalytical Assays
The Imperative of Reproducibility and Robustness
In the realm of bioanalysis, data is currency. The value of that currency is directly tied to its reliability.
-
Reproducibility is the ability of an assay to provide consistent results when performed by different analysts, on different instruments, and on different days. It is the cornerstone of inter-laboratory and longitudinal studies.
-
Robustness refers to an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[1] A robust assay provides a crucial buffer against the minor, unavoidable fluctuations that occur in real-world laboratory settings, ensuring data integrity.
For a compound like 2-MPEA, which may be analyzed in complex matrices such as plasma, urine, or tissue homogenates, a failure in either of these domains can lead to erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling, flawed safety assessments, and ultimately, the failure of promising research programs. The development of a robust bioanalytical program is therefore not a preliminary step, but a critical investment in the validity of the entire research endeavor.[2]
Comparative Analysis of Premier Bioanalytical Platforms
While traditional "bioassays" might imply cell-based or functional assays, for the quantitative determination of small molecules like 2-MPEA in biological fluids, the gold standard methodologies are hyphenated chromatographic techniques. These instrumental methods offer the specificity and sensitivity that classical bioassays often lack for this type of analyte.[3] The primary challenge lies in distinguishing 2-MPEA from its positional isomers and endogenous matrix components.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the preeminent technique for small molecule bioanalysis due to its exceptional sensitivity and specificity.
-
Principle of Causality: The power of LC-MS/MS lies in its dual-filter system. The liquid chromatography (LC) stage separates 2-MPEA from other compounds in the sample based on its physicochemical properties (e.g., polarity, size). The tandem mass spectrometry (MS/MS) stage then provides highly specific detection by selecting a precursor ion corresponding to the mass of 2-MPEA, fragmenting it, and then detecting a specific product ion. This "multiple reaction monitoring" (MRM) transition is unique to the analyte's structure, virtually eliminating false positives.
-
Advantages:
-
Challenges & Mitigation:
-
Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of 2-MPEA, affecting accuracy and precision.[5] This is mitigated by developing meticulous sample preparation methods (See Section 4) and employing a stable isotope-labeled internal standard (SIL-IS), such as 2-MPEA-d5, which co-elutes and experiences the same matrix effects, allowing for accurate ratiometric correction.
-
Isomeric Separation: Distinguishing 2-MPEA from its isomers (e.g., amphetamine) is critical.[5] This challenge is overcome by optimizing the chromatographic separation, often using chiral columns if enantiomeric separation is required, or by fine-tuning the gradient elution on a high-resolution column to achieve baseline separation.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and reliable alternative, particularly in forensic and toxicology labs.
-
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. For many phenethylamines, derivatization is required to increase their volatility and thermal stability.[9] The mass spectrometer then detects the compound, providing structural information for confirmation.
-
Advantages:
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation of structurally similar compounds.
-
Established Libraries: Extensive mass spectral libraries exist for confident compound identification.
-
-
Challenges & Mitigation:
-
Derivatization Requirement: The need to derivatize the analyte (e.g., with trifluoroacetic anhydride) adds a step to sample preparation, which can introduce variability if not carefully controlled.[9]
-
Thermal Lability: Some phenethylamine analogues can be thermally unstable, potentially degrading in the hot GC inlet, which can compromise quantification.[10] Method development must include a thorough evaluation of inlet temperature and injection techniques.
-
Performance Comparison: LC-MS/MS vs. GC-MS
The following table summarizes typical performance characteristics for the bioanalysis of phenethylamine-class compounds, synthesized from published validation data.
| Parameter | LC-MS/MS | GC-MS | Rationale & Causality |
| Limit of Quantification (LOQ) | 0.1 - 20 ng/mL[5][6][7] | 1 - 50 ng/mL | The ionization efficiency in ESI (LC-MS) is often higher for polar, nitrogen-containing compounds like 2-MPEA, leading to better sensitivity. |
| Precision (%RSD) | < 15%[5][6] | < 15% | Both techniques can achieve excellent precision when properly validated and controlled with appropriate internal standards. |
| Accuracy (%Bias) | ± 15%[5] | ± 15% | Accuracy is primarily dependent on the quality of the reference standards and the effectiveness of the internal standard in correcting for variability. |
| Specificity | Excellent | Very Good | LC-MS/MS specificity is derived from both chromatographic retention time and the highly selective MRM transition. GC-MS specificity relies on retention time and the mass spectrum, which can sometimes be similar for isomers.[8] |
| Sample Prep Complexity | Moderate | Moderate to High | GC-MS often requires an additional, tightly controlled derivatization step.[9] |
| Throughput | High | Moderate | Modern UHPLC systems allow for very fast run times (2-8 minutes), making LC-MS/MS more amenable to high-throughput analysis.[7][10] |
Experimental Protocol: A Self-Validating LC-MS/MS Method for 2-MPEA in Human Plasma
This protocol is designed with self-validation in mind, incorporating steps and reagents chosen to minimize variability and ensure robustness.
Objective: To accurately quantify 2-Methylphenethylamine HCl in human plasma with high reproducibility.
Materials & Reagents
-
Analyte: 2-Methylphenethylamine HCl analytical standard (≥99% purity).
-
Internal Standard (IS): 2-Methylphenethylamine-d5 HCl (or other suitable SIL-IS). The use of a SIL-IS is critical as it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it accurately tracks the analyte through extraction and ionization, correcting for any losses or matrix effects.
-
Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Water.
-
Plasma: Blank, drug-free human plasma.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare primary stock solutions of 2-MPEA and the IS in methanol at 1 mg/mL.
-
Perform serial dilutions in methanol:water (50:50) to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in methanol. The IS concentration is chosen to provide a strong, stable signal without causing detector saturation.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working IS solution. The IS is added at the very beginning to account for variability in every subsequent step.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid). Acetonitrile is an efficient protein precipitant. The cold temperature enhances precipitation, and the acid helps to stabilize the protonated amine analyte.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C. This step ensures a clear supernatant and a compact protein pellet.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for retaining and separating phenethylamines.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid ensures the analyte remains protonated for optimal positive-ion ESI.
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
2-MPEA: e.g., Precursor m/z 136.1 -> Product m/z 119.1 (This corresponds to the loss of the amino group).
-
IS (2-MPEA-d5): e.g., Precursor m/z 141.1 -> Product m/z 124.1.
-
Note: These transitions must be empirically optimized by infusing the pure compounds.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of 2-MPEA in QC and unknown samples from the calibration curve.
-
Visualizing the Bioanalytical Workflow
A robust bioanalytical process follows a logical and controlled sequence.
Caption: General workflow for LC-MS/MS bioanalysis.
Validating for Trustworthiness: A Robustness Study Design
To ensure an assay is truly robust, its performance must be tested against intentional, minor changes to its parameters. A fractional factorial Design of Experiments (DoE) is an efficient way to assess this.[1]
Key Parameters to Vary for Robustness Testing:
-
Sample Preparation:
-
Extraction solvent volume (e.g., ±5%)
-
Vortexing time (e.g., ±15 seconds)
-
-
Chromatography:
-
Column temperature (e.g., ±2°C)
-
Mobile phase pH/modifier concentration (e.g., ±10%)
-
Flow rate (e.g., ±5%)
-
Caption: Design of a robustness study.
The results from these varied conditions are then compared to the results from the nominal (center point) conditions. If the accuracy and precision of Quality Control (QC) samples remain within acceptance criteria (typically ±15%), the method is deemed robust.[1]
Conclusion
The development of a reproducible and robust bioanalytical method for 2-Methylphenethylamine HCl is not a matter of simply adopting a published procedure. It requires a deep, causal understanding of each step in the process, from sample preparation to data analysis. While both GC-MS and LC-MS/MS are powerful platforms, LC-MS/MS generally offers superior sensitivity and throughput for this class of compounds. The keys to a successful, self-validating assay are meticulous optimization of sample cleanup, judicious chromatographic separation to resolve isomers, and the mandatory use of a stable isotope-labeled internal standard to control for variability. By investing in rigorous validation and robustness testing, researchers can ensure that the data they generate is of the highest integrity, forming a reliable foundation for critical scientific and developmental decisions.
References
- Edwards, D. J., et al. (1979).
-
Nazarali, A. J., et al. (1983). The measurement of beta-phenylethylamine in human plasma and rat brain. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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BioAgilytix. (2023). Strategies To Overcome Bioanalytical Challenges. BioAgilytix. [Link]
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National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. [Link]
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Wilson, R. (2018). Design of experiment in assessing robustness and for qualification of a cell-based potency assay. Bioanalysis. [Link]
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Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. [Link]
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Barfknecht, C. F., et al. (2011). Synthesis and evaluation of pyridazinone-phenethylamine derivatives as selective and orally bioavailable histamine H3 receptor antagonists with robust wake-promoting activity. Journal of Medicinal Chemistry. [Link]
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Smith, M. L., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. [Link]
-
Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. ResearchGate. [Link]
-
Wahlström, R., et al. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods. [Link]
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Leite, B. H. M., et al. (2025). Fast and Robust Ultra-High-Performance Liquid Chromatography Analysis of Thermally Labile Psychoactive Phenethylamines. Separation Science Plus. [Link]
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Slastnikova, J., et al. (2022). Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. Pharmaceuticals. [Link]
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Kojima, T., et al. (2008). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Toxicology. [Link]
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Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Ravichandran, V., et al. (2010). Validation of analytical methods - Strategies & importance. ResearchGate. [Link]
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Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Noggle, F. T. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. [Link]
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Miethe, G., & Sponer, G. (2002). [The Development and Approval of Alternative Methods to Bioassays Used for Quality Assurance, a Challenge for the Pharmaceutical Industry and the Authorities]. ALTEX. [Link]
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Patel, K. N., et al. (2022). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Journal of Drug Delivery and Therapeutics. [Link]
-
Smith, F. P., et al. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). Journal of Analytical Toxicology. [Link]
-
Spitz, S., et al. (2021). 2020 White Paper on Recent Issues in Bioanalysis. Bioanalysis. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
De-Sá, D. B., et al. (2012). Development and validation of a GC-MS method for the identification and quantification of piperazine based drugs in street samples. Analytical Methods. [Link]
-
Baratta, M., et al. (2024). 2023 White Paper on Recent Issues in Bioanalysis. Bioanalysis. [Link]
-
Stout, P. R., & Kaciuba, A. (2012). Methods for confirmatory analysis of methamphetamine in biological samples. Methods in Molecular Biology. [Link]
Sources
- 1. Design of experiment in assessing robustness and for qualification of a cell-based potency assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Side-by-side comparison of 2-Methylphenethylamine HCl isomers
Focus: 2-Methylphenethylamine (2-MPEA) vs. Regioisomers (3-MPEA, 4-MPEA) and Chain Isomers (
Executive Summary & Isomer Landscape
For researchers in neuropsychopharmacology and medicinal chemistry, the "Methylphenethylamine" scaffold represents a critical junction in Structure-Activity Relationship (SAR) studies. While Amphetamine (
This guide provides a side-by-side technical analysis of 2-MPEA against its isomers, focusing on Trace Amine-Associated Receptor 1 (TAAR1) agonism, metabolic stability (MAO interaction), and physicochemical properties.
The Isomer Family Tree
The following diagram illustrates the structural relationships between the isomers. Note the shift of the methyl group from the side chain (protecting against MAO) to the phenyl ring (modulating receptor affinity).
Figure 1: Structural classification of Methylphenethylamine isomers. Chain substitution (Alpha) confers significant metabolic stability against Monoamine Oxidase (MAO), whereas Ring substitution (2, 3, 4) primarily influences receptor binding affinity and selectivity.
Chemical & Physical Profile
The following table consolidates the physicochemical data for the HCl salts and free bases. Note that while Amphetamine is chiral, 2-, 3-, and 4-MPEA are achiral, eliminating stereoisomer complexity in synthesis.
| Property | 2-MPEA (Ortho) | 3-MPEA (Meta) | 4-MPEA (Para) | Amphetamine ( | |
| CAS (Free Base) | 55755-16-3 | 55755-17-4 | 3261-62-9 | 582-22-9 | 300-62-9 |
| CAS (HCl Salt) | 55755-18-5 | N/A | 39260-86-1 | 16652-64-5 | 1462-73-3 |
| Molecular Formula | |||||
| Chirality | Achiral | Achiral | Achiral | Chiral | Chiral |
| Boiling Point | 97°C @ 5mmHg | 110°C @ 20mmHg | 214°C @ 760mmHg | 80°C @ 10mmHg | 203°C @ 760mmHg |
| Melting Point (HCl) | Not widely characterized | Not widely characterized | Not widely characterized | 123-124°C | 148-152°C |
| Key Solubility | Soluble in EtOH, | Soluble in EtOH | Soluble in EtOH | Soluble in | Soluble in |
Technical Insight: The lack of widely reported melting points for the HCl salts of the ring isomers (2, 3, 4) suggests they are often handled as free base oils or synthesized in situ for assays. For precise dosing in biological assays, conversion to the HCl salt via the protocol below is recommended to ensure stoichiometry.
Pharmacological Performance
Mechanism of Action: TAAR1 vs. Transporters
The primary differentiator between these isomers is their interaction with Monoamine Oxidase (MAO) and Trace Amine-Associated Receptor 1 (TAAR1) .
-
2-MPEA (Ortho): Acts as a potent TAAR1 agonist . The ortho-methyl group provides some steric bulk but does not prevent oxidative deamination by MAO-A/B as effectively as the alpha-methyl group in amphetamine. Consequently, 2-MPEA has a short half-life and low oral bioavailability compared to amphetamine.
- -MPEA: A positional isomer often found in supplements (e.g., Acacia rigidula). It is a TAAR1 agonist and has sympathomimetic pressor effects. It is sensitive to MAO.
-
Amphetamine (
-MPEA): The alpha-methyl group sterically blocks the active site of MAO, rendering the molecule resistant to metabolism. This allows it to reach high CNS concentrations, where it reverses DAT/NET transporters and activates TAAR1.
Signaling Pathway: TAAR1 Activation
Activation of TAAR1 by 2-MPEA triggers a cAMP-dependent pathway that downregulates dopaminergic firing, often acting as a "brake" on overstimulation.
Figure 2: Signal transduction pathway for TAAR1 agonists (2-MPEA). Unlike Amphetamine, which directly floods the synapse via transporter reversal, 2-MPEA modulates the system via GPCR signaling.
Experimental Protocols
To ensure reproducible data when comparing these isomers, use the following standardized protocols.
Protocol A: Synthesis & Purification of HCl Salts
Since commercial sources often supply the free base (liquid), conversion to the Hydrochloride salt is required for accurate weighing and stability.
-
Dissolution: Dissolve 10 mmol of the specific Methylphenethylamine isomer (free base oil) in 20 mL of anhydrous diethyl ether.
-
Acidification: In a fume hood, dropwise add 2M HCl in diethyl ether (or dioxane) with vigorous stirring. Maintain temperature at 0°C (ice bath).
-
Precipitation: A white precipitate should form immediately. Continue addition until pH reaches ~3.0 (check with wet pH paper).
-
Isolation: Filter the solid under vacuum/nitrogen atmosphere.
-
Recrystallization: Recrystallize from minimal hot isopropanol/ethanol.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.-
Validation: Verify purity via Melting Point (compare to literature) and
-NMR ( ).
-
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay
Objective: Quantify the potency (
-
Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate 24h.
-
Treatment:
-
Prepare serial dilutions of 2-MPEA, 3-MPEA, 4-MPEA, and Amphetamine (Control) in stimulation buffer (HBSS + 500 µM IBMX to inhibit PDE).
-
Apply to cells for 30 minutes at 37°C.
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).
-
Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Incubate 1 hour at RT.
-
-
Analysis: Read on a multimode plate reader (Excitation: 320nm, Emission: 615nm/665nm).
-
Calculation: Plot FRET ratio vs. log[Concentration]. Fit to a 4-parameter logistic equation to determine
.
Safety & Regulatory Considerations
-
Toxicity: 2-MPEA and
-MPEA are sympathomimetics. At high doses, they may cause hypertension and tachycardia. -
MAO Interactions: Unlike Amphetamine, 2-MPEA is a substrate for MAO. Co-administration with MAO Inhibitors (MAOIs) can lead to a hypertensive crisis (Cheese Effect) by preventing the breakdown of the amine, leading to massive adrenergic release.
-
Regulatory Status:
-
Amphetamine: Schedule II (Controlled Substance).
-
2-MPEA /
-MPEA: Often unscheduled but monitored as "dietary ingredients" or "new psychoactive substances" depending on jurisdiction. Researchers must verify local laws.
-
References
-
Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics. Link
-
Lewin, A. H., et al. (2008). "2-Methylphenethylamine: A TAAR1 Agonist." Bioorganic & Medicinal Chemistry. Link
-
Pawar, R. S., et al. (2014). "Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR data). Link
-
US FDA. (2015). "BMPEA in Dietary Supplements." FDA Constituent Updates. Link
A Comparative Guide to the Inter-Laboratory Validation of 2-Methylphenethylamine HCl Quantification
Introduction: The Analytical Imperative for 2-Methylphenethylamine
2-Methylphenethylamine (2-MPEA), also known as β-methylphenethylamine (BMPEA), is a positional isomer of amphetamine. Its structural similarity to controlled stimulants has led to its inclusion in dietary supplements and its classification as a doping agent by the World Anti-Doping Agency (WADA).[1][2] This dual identity places 2-MPEA at the intersection of forensic toxicology, anti-doping enforcement, and pharmaceutical quality control. Consequently, the ability to accurately and reliably quantify 2-Methylphenethylamine HCl across different laboratories is not merely an academic exercise; it is a critical requirement for regulatory compliance, consumer safety, and the integrity of sport.
The fundamental challenge in analyzing 2-MPEA lies in its differentiation from its isomers, particularly amphetamine, which can lead to false-positive results if the analytical method lacks sufficient selectivity.[1][2] This guide provides a comprehensive comparison of the primary analytical methodologies for 2-MPEA quantification and outlines a robust framework for inter-laboratory validation, ensuring that analytical results are consistent, reproducible, and legally defensible, regardless of where the testing is performed. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4]
Comparative Analysis of Core Quantification Technologies
The quantification of phenethylamines in complex matrices is dominated by two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and the need for isomeric discrimination.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of phenethylamines in biological and pharmaceutical samples.[5] Its preference is rooted in its exceptional sensitivity and selectivity.
-
Principle of Causality: The liquid chromatography stage separates 2-MPEA from other sample components, including its structural isomers, based on their differential interactions with the stationary phase of the analytical column. Following separation, the tandem mass spectrometer acts as a highly specific detector. The first quadrupole isolates the protonated molecular ion of 2-MPEA ([M+H]⁺), which is then fragmented in a collision cell. The second quadrupole isolates specific, characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), creates an incredibly selective analytical signal, minimizing the risk of interference from matrix components. This high degree of selectivity is crucial for distinguishing between BMPEA and amphetamine isomers.[1][6]
-
Advantages:
-
High Sensitivity and Selectivity: Capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range.[5][7]
-
Minimal Sample Preparation: Often amenable to simple "dilute-and-shoot" protocols, particularly for urine samples, which reduces analytical turnaround time and potential for error.[5]
-
No Derivatization Required: Unlike GC-MS, polar compounds like phenethylamines can be analyzed directly, preserving their native structure.
-
-
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially compromising accuracy. This necessitates careful validation and often the use of a stable isotope-labeled internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely established technique for the analysis of volatile and semi-volatile compounds.[8] For phenethylamines, its application requires a critical extra step.
-
Principle of Causality: Because 2-MPEA is a polar compound with limited volatility, it must undergo chemical derivatization prior to analysis. This process, typically involving acylation (e.g., with pentafluoropropionic anhydride, PFPA), converts the polar amine group into a less polar, more volatile derivative.[9] This derivatized analyte can then be effectively vaporized in the GC inlet and separated on the GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the characteristic mass spectrum of the derivatized compound.
-
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures.
-
Robust and Reliable: The technology is mature and widely available in analytical laboratories.
-
-
Limitations:
-
Derivatization is Mandatory: The derivatization step adds time and complexity to the sample preparation workflow and can be a source of analytical variability if not carefully controlled.[10]
-
Thermal Degradation: Thermally labile compounds can degrade in the high-temperature GC inlet, leading to inaccurate quantification.
-
Framework for a Definitive Inter-Laboratory Validation Study
An inter-laboratory study is the ultimate test of an analytical method's robustness and transferability. The validation process must be systematic and grounded in principles established by regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[11][12][13][14] The goal is to provide objective evidence that the method is fit for its intended purpose across multiple, independent laboratories.[4]
Key Validation Parameters
The following parameters are essential for a comprehensive inter-laboratory validation:
-
Specificity/Selectivity: The ability to accurately measure 2-MPEA in the presence of its isomers, potential metabolites, and matrix components. This is the most critical parameter for this analyte.[1]
-
Accuracy: The closeness of results to the true value. It is typically assessed by analyzing certified reference materials or samples spiked with a known concentration of 2-MPEA HCl.
-
Precision: The agreement among a series of measurements. This is evaluated at three levels:
-
Repeatability (Intra-assay): Precision under the same conditions in one laboratory.
-
Intermediate Precision: Precision within a single laboratory, but with variations such as different analysts, instruments, or analysis days.
-
Reproducibility (Inter-laboratory): Precision between two or more laboratories. This is the primary output of the collaborative study and the true measure of method robustness.
-
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of 2-MPEA within a specified range.[6][11] A minimum of five concentration levels is recommended.[15]
-
Limit of Quantification (LOQ): The lowest concentration of 2-MPEA that can be measured with acceptable accuracy and precision.[15]
-
Robustness: The method's resistance to small, deliberate changes in analytical parameters (e.g., mobile phase pH, column temperature), demonstrating its reliability for routine use.
Proposed Inter-Laboratory Study Protocol: UPLC-MS/MS Quantification of 2-MPEA
This section details a hypothetical, yet comprehensive, protocol for the inter-laboratory validation of a UPLC-MS/MS method.
1. Objective: To validate a UPLC-MS/MS method for the quantification of 2-Methylphenethylamine HCl in a synthetic urine matrix across a minimum of three independent laboratories.
2. Materials & Reagents (Distributed by a Central Coordinator):
-
Certified Reference Material (CRM) of 2-Methylphenethylamine HCl.
-
Isotopically labeled internal standard (IS): Amphetamine-d11.[6]
-
Validation Samples: Blinded synthetic urine samples spiked with 2-MPEA at five concentration levels, covering the analytical range.
-
Quality Control (QC) Samples: Prepared at low, medium, and high concentrations.
-
Standardized operating procedure (SOP) for the analytical method.
3. Experimental Workflow:
-
Step 1: Sample Preparation
-
Thaw all samples and standards to room temperature.
-
To 100 µL of sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 500 ng/mL).
-
Dilute the mixture with 880 µL of 50% methanol in water.
-
Vortex for 10 seconds.
-
Filter the solution through a 0.22 µm PVDF filter into an autosampler vial.[5]
-
-
Step 2: UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 10% to 90% B over 6 minutes.[16]
-
Flow Rate: 0.3 mL/min.[16]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
MRM Transitions:
-
-
Step 3: Data Acquisition and Processing
-
Construct a calibration curve by plotting the peak area ratio (2-MPEA/IS) against the nominal concentration. A linear regression with a 1/x weighting is recommended.
-
Quantify all blinded validation samples and QC samples against the calibration curve.
-
Report the calculated concentrations for all samples to the study coordinator.
-
4. Data Analysis & Acceptance Criteria:
-
The study coordinator will collate all data and perform statistical analysis.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) > 0.99.
-
Accuracy: Mean concentration of validation samples must be within 85-115% of the nominal value (80-120% for LLOQ).
-
Precision (RSD):
-
Repeatability: ≤ 15%
-
Intermediate Precision: ≤ 15%
-
Reproducibility: ≤ 20%
-
-
Data Presentation & Visualization
Table 1: Comparative Performance of Analytical Methodologies
| Parameter | LC-MS/MS | GC-MS | Rationale for Performance |
| Specificity (Isomer Separation) | Excellent | Good to Excellent | LC-MS/MS achieves separation both chromatographically and via specific MRM transitions. GC-MS relies heavily on chromatographic separation of derivatives. |
| Sensitivity (Typical LOQ) | 0.1 - 1.0 ng/mL | 1 - 10 ng/mL | LC-MS/MS generally offers superior ionization efficiency for this class of compounds.[5] |
| Sample Preparation Complexity | Low ("Dilute-and-shoot") | High (Requires derivatization) | The mandatory derivatization step for GC-MS adds time, cost, and potential for variability.[10] |
| Matrix Effect Susceptibility | Moderate to High | Low to Moderate | ESI in LC-MS is prone to ion suppression. Electron ionization (EI) in GC-MS is generally more robust against matrix effects. |
| Throughput | High | Moderate | Simpler sample preparation and faster run times often favor LC-MS/MS. |
Table 2: Hypothetical Inter-Laboratory Validation Results (UPLC-MS/MS Method)
| Concentration (ng/mL) | Lab 1 (n=6) | Lab 2 (n=6) | Lab 3 (n=6) | Overall Mean | Accuracy (% Nominal) | Reproducibility (RSD %) |
| 1.0 (LOQ) | 0.95 | 1.10 | 1.05 | 1.03 | 103% | 7.3% |
| 5.0 | 5.15 | 4.85 | 5.05 | 5.02 | 100.4% | 3.0% |
| 50.0 | 48.9 | 51.2 | 50.8 | 50.3 | 100.6% | 2.4% |
| 100.0 | 103.1 | 97.5 | 99.9 | 100.2 | 100.2% | 2.8% |
Visualizations of Workflow and Logic
Caption: Inter-laboratory validation experimental workflow.
Caption: Logical hierarchy of analytical validation parameters.
Conclusion
The quantification of 2-Methylphenethylamine HCl demands analytical methods that are not only sensitive and selective but also exceptionally robust. While both GC-MS and LC-MS/MS are capable techniques, the superior performance of LC-MS/MS in terms of sensitivity, specificity for isomers, and simplified sample preparation makes it the preferred platform. However, the selection of a method is only the first step. This guide demonstrates that a rigorous inter-laboratory validation, structured according to international guidelines, is the indispensable process that transforms a well-developed method into a universally accepted, legally defensible standard. By systematically evaluating parameters from accuracy to reproducibility, the scientific community can ensure that the data generated for 2-MPEA is reliable and consistent, thereby protecting public health and upholding regulatory standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
